5-Fluoro-2-(pyridin-4-yl)benzaldehyde
Description
Properties
IUPAC Name |
5-fluoro-2-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-1-2-12(10(7-11)8-15)9-3-5-14-6-4-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUMKVKXCJJARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde: A Technical Guide
This guide provides a detailed technical overview of the expected spectroscopic signature of the novel aromatic aldehyde, 5-Fluoro-2-(pyridin-4-yl)benzaldehyde. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectral features.
The introduction of a fluorine atom and a pyridine ring onto the benzaldehyde scaffold creates a unique electronic environment. Spectroscopic analysis is therefore not merely a quality control step, but an essential tool to probe the intramolecular interactions that govern the molecule's reactivity and potential biological activity. The fluorine atom, with its high electronegativity, and the electron-withdrawing nature of the pyridine ring are expected to significantly influence the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).
Molecular Structure and Numbering
To ensure clarity in spectral assignments, the following IUPAC-recommended numbering scheme will be used throughout this guide.
Caption: Molecular structure of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this particular compound, both ¹H and ¹³C NMR will provide critical information regarding the substitution pattern and electronic environment of the aromatic rings.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton, and the protons on both the fluorinated benzene and pyridine rings. The chemical shifts are influenced by the electron-withdrawing aldehyde group, the electronegative fluorine atom, and the pyridine nitrogen.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-aldehyde (CHO) | 9.9 - 10.1 | s (singlet) | - |
| H-2', H-6' (Pyridine) | 8.7 - 8.8 | d (doublet) | ~6.0 |
| H-3', H-5' (Pyridine) | 7.5 - 7.6 | d (doublet) | ~6.0 |
| H-3 (Benzaldehyde) | 7.9 - 8.0 | dd (doublet of doublets) | J(H3-H4) ≈ 8.5, J(H3-F5) ≈ 5.5 |
| H-4 (Benzaldehyde) | 7.4 - 7.5 | t (triplet) | J(H4-H3) ≈ 8.5, J(H4-F5) ≈ 8.5 |
| H-6 (Benzaldehyde) | 7.7 - 7.8 | dd (doublet of doublets) | J(H6-F5) ≈ 2.5, J(H6-H4) ≈ 0 |
Causality Behind Predictions:
-
Aldehyde Proton (H-CHO): The aldehyde proton is expected to be the most downfield signal, typically appearing above 9.9 ppm, due to the strong deshielding effect of the carbonyl group. It is predicted to be a singlet as its coupling to other protons is usually negligible[1].
-
Pyridine Protons (H-2'/6' and H-3'/5'): The protons on the pyridine ring are deshielded by the electronegative nitrogen atom. The protons at the 2' and 6' positions, being ortho to the nitrogen, will be further downfield than those at the 3' and 5' positions.
-
Benzaldehyde Protons (H-3, H-4, H-6): The protons on the benzaldehyde ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling[2]. The fluorine atom at C-5 will couple with H-3 (meta coupling, ~5.5 Hz), H-4 (ortho coupling, ~8.5 Hz), and H-6 (para coupling, ~2.5 Hz).
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton. A key feature will be the observation of C-F coupling, which can be a powerful diagnostic tool. Standard proton-decoupled ¹³C spectra of compounds containing fluorine can be complex due to long-range C-F couplings, but these couplings provide valuable structural information[3][4].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-aldehyde (CHO) | 190 - 192 | d (doublet) | ⁴J(C-F) ≈ 2-3 |
| C-5 (Benzaldehyde) | 164 - 166 | d (doublet) | ¹J(C-F) ≈ 250-260 |
| C-1' (Pyridine) | 150 - 152 | s (singlet) | - |
| C-2', C-6' (Pyridine) | 149 - 151 | s (singlet) | - |
| C-1 (Benzaldehyde) | 138 - 140 | s (singlet) | - |
| C-3 (Benzaldehyde) | 132 - 134 | d (doublet) | ³J(C-F) ≈ 8-9 |
| C-2 (Benzaldehyde) | 130 - 132 | d (doublet) | ²J(C-F) ≈ 20-22 |
| C-4 (Benzaldehyde) | 125 - 127 | d (doublet) | ²J(C-F) ≈ 22-24 |
| C-3', C-5' (Pyridine) | 121 - 123 | s (singlet) | - |
| C-6 (Benzaldehyde) | 118 - 120 | d (doublet) | ³J(C-F) ≈ 8-9 |
Causality Behind Predictions:
-
Carbonyl Carbon (C-CHO): This is the most deshielded carbon, appearing far downfield[2].
-
Fluorinated Carbon (C-5): The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of around 250-260 Hz and will be significantly shifted downfield[3].
-
Other Aromatic Carbons: The other carbons in the benzaldehyde ring will exhibit smaller couplings to the fluorine atom over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), which is crucial for their unambiguous assignment[4]. The chemical shifts of the pyridine carbons are predicted based on values for pyridine itself, adjusted for substitution[5].
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak at δ 7.26 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm, centered around 100 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual CDCl₃ signal (¹³C, δ 77.16 ppm).
-
Integrate the ¹H NMR signals and measure the coupling constants.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data and Interpretation
The IR spectrum of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde is expected to be dominated by absorptions from the aldehyde and the two aromatic rings.
| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Benzene & Pyridine) | Medium |
| 2850 - 2820 | C-H Stretch | Aldehyde | Weak |
| 2750 - 2720 | C-H Stretch (Fermi Resonance) | Aldehyde | Weak |
| 1710 - 1690 | C=O Stretch | Aromatic Aldehyde | Strong |
| 1610 - 1580 | C=C Stretch | Aromatic Rings | Medium-Strong |
| 1500 - 1400 | C=C Stretch | Aromatic Rings | Medium-Strong |
| 1250 - 1210 | C-F Stretch | Fluoro-aromatic | Strong |
Causality Behind Predictions:
-
Aldehyde Group: The most diagnostic peaks for an aldehyde are the strong C=O stretch around 1700 cm⁻¹ and the two weak C-H stretching bands (a Fermi doublet) between 2720 and 2850 cm⁻¹[6]. The conjugation with the aromatic ring slightly lowers the C=O frequency compared to an aliphatic aldehyde.
-
Aromatic Rings: Aromatic C-H stretches appear just above 3000 cm⁻¹. The C=C stretching vibrations within the rings give rise to a series of bands in the 1400-1610 cm⁻¹ region.
-
C-F Bond: The C-F stretching vibration of a fluoro-aromatic compound is expected to produce a strong, characteristic band, typically found between 1200 cm⁻¹ and 1250 cm⁻¹[2].
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Place a small amount of the solid 5-Fluoro-2-(pyridin-4-yl)benzaldehyde sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
The data is typically collected at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.
-
Label the significant peaks with their wavenumber values.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Predicted Mass Spectrum and Fragmentation
For 5-Fluoro-2-(pyridin-4-yl)benzaldehyde (C₁₂H₈FNO), the exact molecular weight is 201.05899 Da.
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 201. For aromatic aldehydes, this peak is typically quite strong and readily observable[2].
-
Key Fragmentation Pathways:
-
Loss of H˙ (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical to form a stable acylium ion. This would result in a prominent peak at m/z 200 .
-
Loss of CHO˙ (M-29): Alpha-cleavage with loss of the entire formyl radical is a characteristic fragmentation of benzaldehydes, leading to a peak at m/z 172 . This fragment corresponds to the [5-fluoro-2-(pyridin-4-yl)phenyl]⁺ cation.
-
Loss of CO (from M-1): The acylium ion at m/z 200 can lose a neutral carbon monoxide molecule, also leading to the fragment at m/z 172 . This two-step process often makes the M-29 peak more intense than might be expected from direct alpha-cleavage alone[7].
-
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde | Benchchem [benchchem.com]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to 5-Fluoro-2-(pyridin-4-yl)benzaldehyde: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its strategic applications, particularly in the design of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.
Introduction: The Strategic Importance of Fluorinated Pyridines
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic properties.[1][2][3] The pyridine scaffold, a common motif in numerous approved drugs, offers a nitrogen atom as a hydrogen bond acceptor, which can facilitate critical interactions with biological targets.[4] The combination of these two features in 5-Fluoro-2-(pyridin-4-yl)benzaldehyde creates a "privileged scaffold" – a molecular framework that is predisposed to interact with a variety of biological targets with high affinity and specificity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FNO | |
| Molecular Weight | 201.20 g/mol | |
| Appearance | Solid (predicted) | General knowledge |
| CAS Number | 1214380-08-1 |
Synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde: A Validated Protocol
The synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde is most effectively achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species.[5][6] The following protocol is a robust and scalable method for the preparation of the title compound.
Reaction Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde.
Experimental Protocol
Materials:
-
5-Fluoro-2-bromobenzaldehyde (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-bromobenzaldehyde, pyridine-4-boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Fluoro-2-(pyridin-4-yl)benzaldehyde as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure a high yield.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to the oxidation of the palladium catalyst. Degassing the solvents prior to use is a critical step for a successful reaction.
-
Base: The base (K₂CO₃) is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[6]
-
Ligand: The triphenylphosphine ligands stabilize the palladium center and are crucial for the oxidative addition and reductive elimination steps of the catalytic cycle.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The structural motifs present in 5-Fluoro-2-(pyridin-4-yl)benzaldehyde make it a highly valuable intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1]
Rationale for Use as a Kinase Inhibitor Precursor
-
Pyridine Moiety: The pyridine ring can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors.
-
Fluorine Substitution: The fluorine atom can enhance binding affinity through favorable electrostatic interactions with the target protein and can also block sites of metabolic degradation, thereby improving the pharmacokinetic profile of the final drug candidate.[1][2]
-
Benzaldehyde Functionality: The aldehyde group serves as a versatile chemical handle for further synthetic modifications. It can be readily converted into a variety of functional groups to explore the chemical space around the core scaffold and optimize the structure-activity relationship (SAR).
Hypothetical Drug Discovery Workflow
The following diagram illustrates a typical workflow where 5-Fluoro-2-(pyridin-4-yl)benzaldehyde is utilized as a starting material for the synthesis of a library of potential kinase inhibitors.
Caption: Drug discovery workflow utilizing 5-Fluoro-2-(pyridin-4-yl)benzaldehyde.
Conclusion
5-Fluoro-2-(pyridin-4-yl)benzaldehyde is a strategically designed molecule that combines the beneficial properties of a fluorinated aromatic ring and a pyridine scaffold. Its straightforward synthesis via Suzuki-Miyaura coupling and the versatility of its aldehyde functionality make it an invaluable building block for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors. This guide provides the foundational knowledge and a practical protocol to empower researchers to effectively utilize this compound in their drug discovery and development programs.
References
- Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 14(7), 865–874.
- Zaremba, P. Yu., Zaremba, A. A., Siry, S. A., & Zahorodnia, S. D. (2024). Antiviral Activity of Low-Molecular-Weight Fluorinated Compounds Against Influenza A (H1N1) Virus. Microbiological Journal, (2), 52-60.
- Nasr, T., Bondock, S., & Youns, M. (2014). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 19(11), 18559-18583.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026, from [Link]
Sources
- 1. 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. View of Antiviral Activity of Low-Molecular-Weight Fluorinated Compounds Against Influenza A (H1N1) Virus [ojs.microbiolj.org.ua]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde for Research and Development
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 5-Fluoro-2-(pyridin-4-yl)benzaldehyde. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The protocols and recommendations herein are synthesized from established safety data for analogous chemical structures and general best practices in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Introduction and Scientific Context
5-Fluoro-2-(pyridin-4-yl)benzaldehyde is a heterocyclic aromatic aldehyde. Its structure, featuring a fluorinated phenyl ring coupled with a pyridine moiety, makes it a valuable intermediate in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the pyridine ring offers a site for hydrogen bonding and can improve solubility and pharmacokinetic properties.[1] The benzaldehyde group is a versatile functional handle for a wide array of synthetic transformations.[1] Given its reactive nature and structural alerts, a thorough understanding and implementation of safety protocols are paramount to mitigate risks during its use.
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for 5-Fluoro-2-(pyridin-4-yl)benzaldehyde is not widely published, a robust hazard assessment can be constructed based on data from its constituent parts: fluorinated benzaldehydes and pyridinyl aldehydes. The primary hazards are associated with irritation, sensitization, and potential toxicity upon ingestion or inhalation.
Based on analogous compounds, the anticipated GHS classifications are summarized below. This proactive classification forms the basis of the handling protocols that follow.
| Hazard Class | Anticipated Category | Rationale and Notes |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. Data for similar compounds like 4-fluorobenzaldehyde and pyridine-4-aldehyde suggest potential toxicity upon ingestion.[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. A common property of benzaldehydes and their derivatives.[5][6][7] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. Direct contact with aldehydes can cause significant damage to the eyes.[5][6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Inhalation of dust or vapors can irritate the respiratory tract.[5][6][8][9] |
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1214380-08-1 | [10] |
| Molecular Formula | C₁₂H₈FNO | [10] |
| Molecular Weight | 201.20 g/mol | [10] |
Engineering Controls and Personal Protective Equipment (PPE)
Exposure mitigation follows the hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
Engineering Controls: All manipulations of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde, including weighing, transferring, and adding to reaction mixtures, must be conducted within a certified chemical fume hood.[11] The fume hood provides essential ventilation to prevent the accumulation of potentially harmful vapors or dusts in the laboratory environment.[9][12]
Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[11]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[11] | Provides a barrier against skin contact and absorption. Aldehydes can penetrate some glove materials; inspect gloves before each use.[13] |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards.[8][11] | Protects eyes from splashes and airborne particles. A face shield should be worn over goggles if there is a significant splash hazard.[14] |
| Skin and Body Protection | A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes.[11][15] | Protects skin from accidental contact and contamination.[15] |
| Respiratory Protection | Generally not required when working in a functional fume hood. If engineering controls fail or for major spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][11][14] | Prevents the inhalation of dust or vapors.[11] |
Standard Operating Protocol: Safe Handling and Storage
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring experimental integrity.
Workflow for Safe Handling
Caption: General workflow for safely handling 5-Fluoro-2-(pyridin-4-yl)benzaldehyde.
Step-by-Step Handling Procedure:
-
Pre-Handling:
-
Weighing and Transfer:
-
Perform all weighing and transfer operations inside a chemical fume hood to contain any dust or vapors.[9][18]
-
Use a disposable weighing paper or boat.
-
Carefully transfer the solid to the reaction vessel using a powder funnel to minimize loss and dust generation.
-
Tap the funnel to ensure all material is transferred before removing it.
-
-
Post-Handling Cleanup:
-
Decontaminate all work surfaces with an appropriate solvent and then a detergent solution.
-
Rinse all contaminated glassware.
-
Dispose of all contaminated disposables (gloves, weighing paper) in a designated hazardous waste container.[11]
-
Remove PPE, avoiding contact with the outer surfaces of gloves and lab coat.
-
Wash hands and forearms thoroughly with soap and water.[16][17][19]
-
Storage Requirements: Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.
-
Container: Store in a tightly-closed, properly labeled container.[12][16][20][21]
-
Environment: Keep in a cool, dry, and well-ventilated area.[16][20][21] A recommended storage temperature is often -20°C for long-term stability of similar research chemicals.[19]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and reducing agents.[2][8][16] Keep away from heat, sparks, and open flames.[5][8][9][16]
-
Atmosphere: For sensitive compounds like this, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from air and moisture.[5][13][20]
Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
Chemical Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Spill Cleanup:
-
Small Spills (contained in a fume hood):
-
Ensure appropriate PPE is worn.[22]
-
Wipe up the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[19][23][24]
-
Place the contaminated absorbent into a sealable bag or container.[22]
-
Clean the surface with cold water and/or a detergent solution.[22][23]
-
Label the container as hazardous waste for proper disposal.[22]
-
-
Large Spills (outside of a fume hood):
First Aid Measures: Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][11][23]
-
Skin Contact: Immediately remove all contaminated clothing.[17][26] Flush the affected skin with copious amounts of water for at least 15 minutes using a safety shower if necessary.[23][25][26] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes in an eyewash station, holding the eyelids open.[23][25][26] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[27]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water.[27] Seek immediate medical attention.[8][16]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8][16][21] A water spray can be used to cool containers.[8]
-
Unsuitable Extinguishing Media: A direct water jet may spread the material.[19]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[8][16] Vapors may form explosive mixtures with air.[8][19]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][19][24]
Waste Disposal
All waste containing 5-Fluoro-2-(pyridin-4-yl)benzaldehyde must be treated as hazardous waste.[22]
-
Segregation: Collect solid waste (contaminated gloves, paper towels, etc.) and liquid waste in separate, clearly labeled, and compatible containers.[11]
-
Labeling: Ensure containers are labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EH&S department to arrange for pickup.[22][23] Do not pour chemical waste down the drain.[16][18]
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AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 3-Pyridin-4-yl-benzaldehyde. [Link]
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UW Department of Chemistry. (2017, January 1). Formaldehyde Template SOP. University of Washington. [Link]
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GOV.UK. (2017, June 15). Formaldehyde - Incident management. [Link]
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Loba Chemie. (n.d.). Benzaldehyde Analytical Grade Safety Data Sheet. [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin. U.S. Department of Labor. [Link]
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Thermo Fisher Scientific. (2010, September 27). Safety Data Sheet: Benzaldehyde. [Link]
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Fisher Scientific. (2023, October 4). Safety Data Sheet: Benzaldehyde. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 5-Fluoro-2-(pyridin-4-yl)benzaldehyde in Advanced Organic Synthesis
Introduction: A Privileged Building Block for Modern Chemistry
5-Fluoro-2-(pyridin-4-yl)benzaldehyde is a strategically designed synthetic intermediate that incorporates three key pharmacophoric elements into a single, versatile molecule. Its utility in medicinal chemistry and materials science is derived from the unique interplay of its constituent parts: the reactive aldehyde, the metabolically robust fluorine atom, and the synthetically valuable pyridine ring.
-
The Aldehyde "Handle": The formyl group serves as a versatile reactive center for a vast array of classical and modern organic transformations. It readily participates in condensations, reductive aminations, Wittig-type reactions, and multicomponent reactions (MCRs), enabling the construction of complex molecular architectures.
-
The Fluorine Advantage: The strategic placement of a fluorine atom is a cornerstone of modern drug design.[1] Its high electronegativity and small size can profoundly influence a molecule's properties by enhancing metabolic stability (blocking sites of oxidative metabolism), increasing binding affinity to target proteins through unique electronic interactions, and improving pharmacokinetic parameters like membrane permeability.[1][2]
-
The Pyridine Core: The pyridine motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] It often acts as a hydrogen bond acceptor and can engage in crucial π-stacking interactions within protein binding pockets. Its presence is particularly notable in the design of kinase inhibitors, where it can mimic the adenine ring of ATP.[1]
This guide provides detailed protocols and mechanistic insights into three key applications of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde, demonstrating its power as a building block for constructing high-value chemical entities.
Application 1: Synthesis of Polysubstituted Pyridines via Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps.[3][4] The aldehyde functionality of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde makes it an ideal substrate for MCRs designed to construct complex heterocyclic systems like substituted pyridines and 2-pyridones, which are prevalent in bioactive molecules.[4][5]
Protocol: One-Pot Synthesis of a Dihydropyridine Derivative
This protocol describes a modified Hantzsch-type reaction, a classic MCR that provides rapid access to dihydropyridine scaffolds, which can be subsequently oxidized to the corresponding pyridine.
Workflow: Hantzsch-Type Dihydropyridine Synthesis
Caption: Workflow for the one-pot synthesis of a dihydropyridine derivative.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Fluoro-2-(pyridin-4-yl)benzaldehyde (10 mmol, 2.01 g).
-
Reagent Addition: Add ethyl acetoacetate (22 mmol, 2.86 g, 2.2 equiv.) followed by absolute ethanol (30 mL). Stir the mixture until all solids are dissolved.
-
Initiation: Add ammonium acetate (12 mmol, 0.92 g, 1.2 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the desired dihydropyridine derivative.
Causality and Insights:
-
Ammonium Acetate: Serves as the nitrogen source for the new pyridine ring and as a mild catalyst.
-
Ethanol as Solvent: A green and effective solvent that readily dissolves the reactants and facilitates precipitation of the product upon cooling.
-
Excess β-Ketoester: Using a slight excess of ethyl acetoacetate ensures the complete consumption of the limiting benzaldehyde reactant.
| Parameter | Value |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~80-85 °C) |
| Stoichiometry | 1 : 2.2 : 1.2 (Aldehyde : Ketoester : NH4OAc) |
| Typical Yield | 75-85% (post-recrystallization) |
Application 2: Photocatalytic Intramolecular C-H Activation for Fluorenone Synthesis
A modern application for 2-arylbenzaldehydes involves their conversion to fluorenones via a cobalt-catalyzed, light-mediated intramolecular C-H activation/cyclization.[6] This redox-neutral process leverages the photoexcitation of the aldehyde substrate itself to initiate the catalytic cycle, representing an elegant and atom-economical synthetic strategy.[6] 5-Fluoro-2-(pyridin-4-yl)benzaldehyde is an ideal candidate for this transformation.
Protocol: Cobalt-Catalyzed Photochemical Synthesis of a Fluorenone Derivative
Catalytic Cycle: Fluorenone Synthesis
Caption: Simplified catalytic cycle for photo-induced fluorenone synthesis.
Experimental Protocol:
-
Inert Atmosphere: Prepare a Schlenk tube containing 5-Fluoro-2-(pyridin-4-yl)benzaldehyde (0.1 mmol, 20.1 mg) and the cobalt catalyst, such as Co(dmgH)₂pyCl (5 mol%, 2.0 mg).
-
Degassing: Seal the tube and subject it to three cycles of vacuum/argon backfill to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add dry, degassed dichloromethane (DCM, 5.0 mL) and pyridine (1.0 equiv., 0.1 mmol, 8 µL) via syringe.
-
Photoreaction: Place the reaction tube approximately 5-10 cm from a 360 nm UV lamp and stir vigorously at room temperature for 24 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography (gradient elution, e.g., 100% Hexane to 80:20 Hexane:Ethyl Acetate) to isolate the target fluorenone product.
Causality and Insights:
-
Light Irradiation (360 nm): This specific wavelength is used to directly excite the aromatic aldehyde substrate, which then initiates a single electron transfer (SET) with the cobalt catalyst.[6]
-
Cobalt Catalyst: The cobaloxime catalyst is crucial for intercepting the photoexcited aldehyde and facilitating the key C(sp²)-H bond activation and subsequent cyclization.[6]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can quench the excited state of the aldehyde or interfere with the cobalt catalyst. Therefore, maintaining an argon atmosphere is critical for success.
| Parameter | Value |
| Catalyst | Co(dmgH)₂pyCl (or similar cobaloxime) |
| Catalyst Loading | 5 mol% |
| Solvent | Dry Dichloromethane (DCM) |
| Light Source | 360 nm UV Lamp |
| Atmosphere | Argon |
| Temperature | Room Temperature |
Application 3: Synthesis of the Building Block via Suzuki-Miyaura Cross-Coupling
Understanding the synthesis of the title compound is as crucial as knowing its applications. A highly convergent and robust method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds between sp²-hybridized carbon atoms.[1]
Protocol: Palladium-Catalyzed Synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: In an oven-dried flask under an argon atmosphere, combine 2-Bromo-5-fluorobenzaldehyde (10 mmol, 2.03 g), Pyridin-4-ylboronic acid (12 mmol, 1.47 g, 1.2 equiv.), and potassium carbonate (K₂CO₃, 30 mmol, 4.14 g, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 mmol, 231 mg, 2 mol%).
-
Solvent Addition: Add a degassed solvent mixture of Toluene (40 mL), Ethanol (10 mL), and Water (10 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexane/Ethyl Acetate) to obtain the pure title compound.
Causality and Insights:
-
Palladium Catalyst: The Pd(0) complex is the active catalyst that facilitates the three key steps: oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[1]
-
Base (K₂CO₃): The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[1]
-
Solvent System: The multiphasic solvent system (Toluene/Ethanol/Water) is effective at dissolving both the organic and inorganic reagents, facilitating efficient reaction.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ (or similar Pd catalyst) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene/Ethanol/H₂O |
| Temperature | 90 °C |
| Atmosphere | Argon or Nitrogen |
| Typical Yield | 70-90% |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Inert Atmosphere Techniques: Reactions requiring anhydrous or oxygen-free conditions should be performed using standard Schlenk line or glovebox techniques.
-
Reagent Handling: Organoboron compounds and palladium catalysts should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
5-Fluoro-2-(pyridin-4-yl)benzaldehyde is a high-potential building block whose value is realized through its strategic application in both classical and contemporary organic synthesis. Its ability to participate in efficient multicomponent reactions, undergo modern photocatalytic transformations, and be readily synthesized via robust cross-coupling methods makes it an indispensable tool for researchers in drug discovery and materials science. The protocols outlined in this guide serve as a validated starting point for unlocking the synthetic potential of this powerful intermediate.
References
-
Reaction conditions: 2‐arylbenzaldehydes 1 (0.1 mmol, 1.0 equiv.),... - ResearchGate. Available at: [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC. Available at: [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Publishing. Available at: [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]
-
Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions - MDPI. Available at: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Available at: [Link]
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- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
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- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde via Suzuki-Miyaura Coupling
Abstract
This document provides a comprehensive, scalable, and validated protocol for the synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde, a key building block in modern pharmaceutical research. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method renowned for its reliability and broad functional group tolerance.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also critical insights into reaction mechanisms, process safety, and scale-up considerations to facilitate a seamless transition from laboratory to pilot-plant scale.
Introduction: Significance in Medicinal Chemistry
The 5-fluoro-2-(pyridin-4-yl)benzaldehyde scaffold is a privileged motif in medicinal chemistry. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[4][5][6] The pyridine ring offers a basic handle for salt formation, improving solubility, and can participate in crucial hydrogen bonding interactions with biological targets.[7] The benzaldehyde functionality serves as a versatile synthetic handle, allowing for further elaboration into a wide array of complex drug candidates, particularly in the development of kinase inhibitors and other targeted therapies.[4]
The Suzuki-Miyaura reaction is the cornerstone of this synthesis, chosen for its mild reaction conditions, high yields, and the commercial availability and low toxicity of its boronic acid reagents compared to other organometallic alternatives like organotins or organozincs.[3][8][9]
Synthetic Strategy and Mechanism
The synthesis proceeds via a Suzuki-Miyaura cross-coupling between 2-bromo-5-fluorobenzaldehyde and pyridine-4-boronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.[1][2][8]
The catalytic cycle can be summarized in three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-fluorobenzaldehyde to form a Pd(II) intermediate.[3][8]
-
Transmetalation: The pyridine group is transferred from the boronic acid (activated by the base) to the palladium center.[2][8]
-
Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[8][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Process Hazards and Safety Analysis
Scaling up chemical reactions requires a thorough understanding of potential hazards.
-
Palladium Catalysts: While highly effective, palladium catalysts are expensive and must be removed to very low levels (<10 ppm) in final active pharmaceutical ingredients (APIs). Some palladium compounds can be irritants.
-
Boronic Acids: Pyridine-4-boronic acid is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Toluene is a flammable and toxic solvent. 1,4-Dioxane is a suspected carcinogen. Operations should be conducted in a well-ventilated fume hood or a controlled reactor environment.
-
Base: Potassium carbonate is an irritant. In a large-scale reaction, the addition of base can be exothermic, especially if aqueous solutions are used.
-
Exotherm: While Suzuki couplings are generally not violently exothermic, monitoring the internal reaction temperature during catalyst addition and heating is crucial for large-scale runs.
Detailed Experimental Protocol (100 g Scale)
This protocol is designed to be robust and reproducible, providing a high-purity product.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles | Equiv. |
| 2-Bromo-5-fluorobenzaldehyde | 94569-84-3 | 203.02 | 100.0 g | 0.493 | 1.0 |
| Pyridine-4-boronic acid | 1692-15-5 | 122.92 | 72.5 g | 0.590 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 4.02 g | 0.00493 | 0.01 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 136.2 g | 0.985 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 1000 mL | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | 250 mL | - | - |
Step-by-Step Procedure
-
Reactor Setup: To a clean, dry, 3 L, 3-necked round-bottom flask (or a suitably sized glass reactor) equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple, add 2-Bromo-5-fluorobenzaldehyde (100.0 g), Pyridine-4-boronic acid (72.5 g), and Potassium Carbonate (136.2 g).
-
Inerting: Evacuate and backfill the reactor with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add Toluene (1000 mL) and degassed water (250 mL) to the reactor. Stir the mixture at room temperature for 15 minutes to form a slurry. Degassing the water (by sparging with nitrogen for 30-60 minutes) helps to minimize catalyst deactivation.
-
Catalyst Addition: Under a positive flow of nitrogen, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (4.02 g) to the stirring slurry. The choice of Pd(dppf)Cl₂ is based on its high efficiency and stability in coupling reactions involving heteroaryl boronic acids.[4]
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC (e.g., every 1-2 hours) by sampling the organic layer. The reaction is typically complete within 6-12 hours.
-
Work-up and Phase Separation: Once the reaction is complete (consumption of starting material >98%), cool the mixture to room temperature. Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 2 M NaOH solution (200 mL) to remove any unreacted boronic acid, followed by water (2 x 200 mL), and finally brine (200 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the filter cake with a small amount of toluene.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification by Crystallization: Add ethyl acetate (approx. 300 mL) to the crude solid and heat to reflux to dissolve. Slowly add heptane (approx. 600 mL) until the solution becomes turbid. Cool the mixture slowly to room temperature and then in an ice bath for 2 hours.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration, wash the cake with a cold mixture of ethyl acetate/heptane (1:2), and dry in a vacuum oven at 40 °C to a constant weight.
Expected Results
-
Yield: 85-95 g (86-96%)
-
Appearance: Off-white to pale yellow crystalline solid
-
Purity (HPLC): >99.0%
Scale-Up Considerations
Transitioning from a 100 g lab scale to a multi-kilogram pilot plant scale introduces several challenges that must be addressed.
Caption: General workflow for the scaled-up synthesis process.
-
Heat Transfer: In large reactors, surface-area-to-volume ratio decreases. The initial heating phase will be slower, and any reaction exotherm must be carefully managed with an external cooling jacket.
-
Mass Transfer (Mixing): Efficient stirring is critical to ensure good contact between the two phases (organic and aqueous) and to keep the solid base suspended. Baffles in the reactor and appropriate impeller design are essential. Inefficient mixing can lead to stalled reactions or side product formation.
-
Reagent and Catalyst Loading: On a larger scale, reducing catalyst loading (e.g., from 1 mol% to 0.1-0.5 mol%) is economically crucial. This may require longer reaction times or the use of more active, albeit more expensive, catalysts/ligands.
-
Purification: Column chromatography is not viable for large-scale purification. A robust, scalable crystallization procedure, as described, is paramount. The solvent ratios and cooling profile must be carefully developed to ensure consistent particle size, purity, and yield.
-
Palladium Removal: After crystallization, the final product must be tested for residual palladium. If levels are too high, further purification steps such as treatment with a metal scavenger (e.g., silica-bound thiol) or re-crystallization may be necessary.[11]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | 1. Inactive catalyst (oxidized).2. Poor mixing.3. Insufficiently degassed solvents.4. Poor quality boronic acid. | 1. Ensure a strictly inert atmosphere; add a fresh portion of catalyst.2. Increase stirrer speed.3. Degas solvents thoroughly with N₂ sparging.4. Test boronic acid purity; consider using a different batch. |
| Formation of Side Products (e.g., Homocoupling) | 1. Reaction temperature too high.2. Oxygen contamination. | 1. Maintain reaction temperature at ≤90 °C.2. Improve inerting procedures. |
| Product "Oils Out" During Crystallization | 1. Cooling rate is too fast.2. Insufficient anti-solvent (heptane). | 1. Allow the solution to cool slowly to room temperature before ice bath.2. Add anti-solvent more slowly or increase the final volume.[12] |
| High Residual Palladium in Final Product | 1. Inefficient crystallization.2. Catalyst entrapment in crystals. | 1. Perform a re-crystallization.2. Stir the crude product in a suitable solvent with a palladium scavenger before crystallization. |
References
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Biaryl and atropisomeric biaryl aldehyde synthesis by one-step, metal-free benzannulation of aryl enals and propiolates. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis of axially chiral biaryl aldehydes via NHC‐catalyzed intramolecular cyclization of trienyl esters. Retrieved from [Link]
-
ResearchGate. (2026). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Retrieved from [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from [Link]
-
PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]
-
MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]
-
Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
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- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde
Technical Support Center: Synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde Ticket ID: #SYN-FPB-001 | Status: Open | Priority: High
Executive Summary
The synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde presents a "perfect storm" of synthetic challenges: an unstable heteroaryl boronic acid (4-pyridyl), a sterically hindered ortho-substituted aryl halide, and an oxidation-prone aldehyde moiety.[1] Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) frequently result in yields <40% due to rapid protodeboronation of the pyridine species and catalyst poisoning by the pyridine nitrogen.
This guide provides an optimized, field-proven protocol designed to mitigate these specific failure modes, aiming for isolated yields >85%.
Module 1: Critical Reaction Parameters (The "Why")
Before attempting the reaction, understand the three specific failure modes associated with this scaffold.
| Parameter | The Hidden Issue | The Technical Solution |
| The Boron Source | Protodeboronation: 4-Pyridylboronic acid decomposes rapidly in aqueous base before coupling occurs.[2] | Use MIDA Boronates or Pinacol Esters. If using the free acid, add it in portions (semi-batch mode) or use a large excess (1.5–2.0 equiv). |
| The Catalyst | N-Binding Poisoning: The pyridine nitrogen in the product (and reactant) binds to Pd(II), shutting down the catalytic cycle. | Use Bulky Ligands (SPhos/XPhos). These ligands create a "stereochemical wall" that prevents non-productive binding of the pyridine nitrogen to the Palladium center. |
| The Base | Aldehyde Instability: Strong hydroxide bases can trigger Cannizzaro disproportionation or aldol condensation of the aldehyde. | Use Mild Phosphate Bases (K₃PO₄). Anhydrous or minimal water conditions with phosphate buffers preserve the aldehyde integrity. |
Module 2: Troubleshooting Guide (Q&A)
Q1: I see full consumption of the boronic acid by TLC, but the aryl bromide (starting material) remains. What happened? Diagnosis: You are a victim of Protodeboronation .[3] The 4-pyridylboronic acid hydrolyzed and lost its boron group (forming pyridine) faster than it could undergo transmetallation with the Palladium. Corrective Action:
-
Switch Ligands: Move to a high-turnover catalyst like Pd(OAc)₂ + SPhos or XPhos Pd G3 . Faster oxidative addition allows the catalyst to "catch" the boronic acid before it decomposes.
-
Portion-wise Addition: Do not add all boronic acid at the start. Add 1.0 equiv initially, then add another 0.5–1.0 equiv after 1 hour.
-
Reduce Water: Switch from 1:1 solvent mixtures to 4:1 (Dioxane:Water) or use anhydrous conditions with CsF or K₃PO₄.
Q2: The reaction turns black immediately and stalls after 10% conversion. Diagnosis: Catalyst Death (Pd Black formation). This is likely due to insufficient ligand stabilization or oxygen poisoning. Corrective Action:
-
Degassing is Non-Negotiable: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for 15 minutes before adding the catalyst.
-
Ligand Ratio: If generating catalyst in situ, ensure a Ligand:Pd ratio of at least 2:1 (for monodentate phosphines like SPhos).
Q3: My crude NMR shows the product, but the aldehyde peak (~10 ppm) is small or missing. Diagnosis: Aerobic Oxidation. The aldehyde has oxidized to the carboxylic acid (5-fluoro-2-(pyridin-4-yl)benzoic acid) during the reaction or workup. Corrective Action:
-
Workup pH: During extraction, wash with saturated NaHCO₃.[1] If the product oxidized, the acid byproduct will move to the aqueous layer (as the salt), purifying your organic layer—but reducing yield.
-
Atmosphere: Ensure the reaction remains under positive inert gas pressure (balloon or manifold) throughout the entire reflux duration.
Module 3: Optimized Protocol (The "Gold Standard")
Target: 5-Fluoro-2-(pyridin-4-yl)benzaldehyde Scale: 1.0 mmol basis
Reagents:
-
Aryl Halide: 2-Bromo-5-fluorobenzaldehyde (203 mg, 1.0 mmol)
-
Boron Source: 4-Pyridineboronic acid pinacol ester (308 mg, 1.5 mmol) [Note: Ester is preferred over acid]
-
Catalyst: XPhos Pd G3 (17 mg, 2 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]
-
Base: K₃PO₄ (tribasic potassium phosphate) (424 mg, 2.0 mmol)
-
Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) [Degassed]
Step-by-Step Procedure:
-
Setup: Charge a dried reaction vial with the Aryl Halide, Boronic Ester, and XPhos Pd G3.
-
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Solvent Prep: In a separate flask, sparge the Dioxane/Water mixture with Argon for 15 minutes.
-
Addition: Add the degassed solvent and the base (K₃PO₄) to the reaction vial under a counter-flow of Argon.
-
Reaction: Heat the block to 80°C (internal temp). Stir vigorously (1000 rpm).
-
Checkpoint: Check TLC/LCMS at 2 hours. If SM remains, add an additional 0.5 equiv of Boronic Ester dissolved in degassed dioxane.
-
-
Workup:
-
Purification: Flash chromatography (SiO₂).[5]
-
Eluent: Hexanes/Ethyl Acetate gradient (0% to 40% EtOAc). The pyridine moiety makes the product polar; the aldehyde makes it streak if silica is too acidic. Add 1% Triethylamine to the eluent if streaking occurs.
-
Module 4: Visualization
Figure 1: Reaction Workflow & Logic
Caption: Operational workflow emphasizing the critical degassing step and the decision loop for handling protodeboronation (SM remaining).
Figure 2: Troubleshooting The "Invisible" Yield Loss
Caption: Root cause analysis linking observed yield loss to specific chemical mechanisms and their corresponding solutions.
References
-
BenchChem Technical Support. (2025).[1][6] Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. W. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Knapp, D. M., et al. (2010). MIDA Boronates: A New Strategy for the Suzuki-Miyaura Reaction of Unstable Boronic Acids. Journal of the American Chemical Society, 132(34), 12084–12098. Link
Sources
Technical Support Center: Suzuki-Miyaura Coupling with Pyridine Boronic Acids
Status: Operational Ticket ID: PYR-C-B-COUPLING-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "2-Pyridyl Problem"
Welcome to the technical guide for one of the most notorious challenges in cross-coupling chemistry. If you are here, you are likely experiencing low yields, black precipitates (Pd black), or the complete disappearance of your nucleophile (protodeboronation) when attempting to couple pyridine boronic acids.
The Core Issue: Pyridine boronic acids—specifically 2-pyridine boronic acid —are inherently unstable.[1][2][3][4][5] Unlike phenyl boronic acids, the basic nitrogen atom facilitates a rapid, base-catalyzed hydrolytic cleavage of the C-B bond, replacing it with a C-H bond (protodeboronation).[1] Furthermore, the pyridine nitrogen can coordinate strongly to Palladium, poisoning the catalyst.[6]
This guide moves beyond standard textbook recipes to provide industrial-grade solutions focusing on MIDA boronates , Buchwald precatalysts , and controlled release mechanisms .
Module 1: Diagnostic & Mechanistic Insight
Before attempting another reaction, diagnose the failure mode. The instability of pyridine boronic acids is pH-dependent and position-dependent.
The Hierarchy of Instability
| Substrate Class | Stability Profile | Primary Failure Mode | Recommended Strategy |
| 3- & 4-Pyridyl Boronic Acids | Moderate | Catalyst Poisoning | Use bulky ligands (XPhos, SPhos) to prevent N-Pd coordination. |
| 2-Pyridyl Boronic Acids | Critical | Rapid Protodeboronation | Must use MIDA boronates or Trifluoroborates. Standard acids rarely work. |
| 2-Pyridyl Boronic Esters (Pin) | Low | Slow Transmetallation | Requires activation; often decomposes before reacting. Use Cu-promoted protocols.[1][7] |
Visualizing the Failure Pathways
The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Figure 1: The "Death Spiral" of 2-pyridyl boronic acids. The zwitterionic species formed under basic conditions favors C-B bond cleavage over transmetallation.
Module 2: The Solution – "Slow Release" Chemistry
To solve the instability issue, we do not use the free boronic acid. Instead, we use MIDA (N-methyliminodiacetic acid) boronates .[5]
Why MIDA? The MIDA ligand locks the boron atom into an sp3 hybridized state, removing its Lewis acidity. This renders the species immune to protodeboronation. Under hydrolytic conditions (aqueous base), the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate matching the turnover of the Palladium catalyst. This keeps the standing concentration of the unstable free acid low, minimizing decomposition [1].[1]
Ligand Selection: The Buchwald Advantage
For the catalyst, standard phosphines (PPh3) are insufficient.[6] You require Dialkylbiaryl phosphines (Buchwald Ligands).[8]
-
XPhos / SPhos: These bulky, electron-rich ligands facilitate oxidative addition and, crucially, create a steric wall that prevents the pyridine nitrogen from binding to the Pd center (catalyst poisoning) [2].[6]
Module 3: Experimental Protocols
Protocol A: The "Gold Standard" for 2-Pyridyl Coupling (MIDA Boronates)
Use this for 2-pyridyl substrates or when standard conditions fail.
Reagents:
-
Nucleophile: 2-Pyridyl MIDA boronate (1.5 equiv)
-
Electrophile: Aryl Chloride/Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Or use SPhos Pd G3 precatalyst)
-
Promoter: Cu(OAc)₂ (0.5 equiv) – Critical for 2-pyridyls [3]
-
Base/Solvent: K₂CO₃ (5 equiv) or K₃PO₄ in DMF/IPA (4:1 ratio) or Dioxane/H₂O.
Step-by-Step Workflow:
-
Setup: Charge a reaction vial with the Aryl Halide, 2-Pyridyl MIDA boronate, and Cu(OAc)₂.
-
Catalyst Addition: Add Pd(OAc)₂ and SPhos (pre-mixed in solvent is best) or add the SPhos Pd G3 precatalyst solid.
-
Solvent/Base: Add the solvent system (e.g., DMF/IPA) and the base.
-
Note: The presence of water (or protic solvent like IPA) is required to hydrolyze the MIDA ester.
-
-
Degassing: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.
-
Reaction: Heat to 100°C for 4–16 hours. The high temperature is necessary to drive the MIDA hydrolysis.
-
Workup: Cool, dilute with EtOAc, wash with water (to remove MIDA salts and Copper), dry, and concentrate.
Protocol B: The "Rapid Fire" for 3- & 4-Pyridyls
Use this for more stable pyridine isomers.
Reagents:
-
Nucleophile: Pyridine-3-boronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G3 (1–2 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution)
-
Solvent: THF or 1,4-Dioxane.
Step-by-Step Workflow:
-
Combine the aryl halide, boronic acid, and XPhos Pd G3 in a vial.
-
Add THF (solvent) and seal.
-
Inject degassed aqueous K₃PO₄.
-
Stir vigorously at room temperature to 60°C.
-
Why? XPhos Pd G3 is incredibly active. 3-pyridyls are stable enough to react quickly without the MIDA slow-release protection.
-
Module 4: Troubleshooting Decision Tree
Use this logic flow to determine your next move.
Figure 2: Troubleshooting flow for identifying the root cause of failure based on substrate isomer and reaction conditions.
Module 5: Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black immediately? A: "Pd Black" indicates catalyst decomposition. This happens when the oxidative addition is too slow or the ligand dissociates.
-
Fix: Switch to a precatalyst (e.g., XPhos Pd G3) which ensures a 1:1 Ligand:Pd ratio. Avoid Pd(PPh3)4.
Q: Can I use Pinacol Esters instead of MIDA? A: For 2-pyridyls, generally no . Pinacol esters are often too stable to transmetallate efficiently without harsh bases, which then trigger protodeboronation. If you must use a pinacol ester, add CuCl (1 equiv) to facilitate a "Copper effect" transmetallation [4].
Q: Why do you recommend Copper (Cu(OAc)₂) for MIDA couplings? A: Burke and others discovered that Copper salts promote the cross-coupling of 2-pyridyl MIDA boronates by facilitating the transmetallation step or stabilizing the "released" 2-pyridyl species before it can capture a proton [3].
Q: My LCMS shows the product mass, but I can't isolate it. A: Pyridines are basic and can stick to silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or use Methanol/DCM gradients for polar products.
References
-
Burke, M. D., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[9]
-
Buchwald, S. L., et al. (2006).[10] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[10][11] Angewandte Chemie International Edition.
-
Burke, M. D., et al. (2012).[7] "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition.
-
Deng, J. Z., et al. (2009).[7] "Copper-Facilitated Suzuki−Miyaura Coupling of 2-Pyridylboronate Esters." Organic Letters.
-
Lloyd-Jones, G. C., et al. (2014). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society.[9]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of palladium catalyst for C-C bond formation
Technical Support Center: Palladium Catalysis Optimization Senior Application Scientist Desk
Introduction: The "Black Box" of Catalysis
Welcome to the Advanced Catalysis Support Center. If you are reading this, your cross-coupling reaction likely failed, stalled, or produced an inseparable mixture of side products.
In drug discovery, the "standard" conditions (Pd(PPh3)4, Na2CO3, Toluene/Water) often fail on complex heterocycles. Optimization is not about random screening; it is about understanding the Life and Death of the Catalyst .
This guide treats the Palladium catalytic cycle as a diagnostic engine. We break down failures into three distinct phases: Initiation (The Spark) , Propagation (The Cycle) , and Termination (The Death) .
Module 1: Initiation Failures (The Reaction Never Started)
Symptom: 0% Conversion. Starting material remains untouched. The reaction mixture remains clear or precipitates metal immediately upon heating.
The Science: Most "Pd(0)" sources are actually stable precursors that must be activated.
-
Pd(PPh3)4: Often oxidized to Pd(II) by air. If it's yellow/orange, it's good. If it's dark brown/black before the reaction, it is dead.
-
Pd(OAc)2: A Pd(II) trimer. It requires reduction to Pd(0) in situ by phosphines (which consumes ligand) or by the nucleophile (e.g., boronic acid).[1]
-
Precatalysts (Pd-G3/G4, PEPPSI): These are the gold standard. They contain a sacrificial "throw-away" ligand that ensures a 1:1 Pd:Ligand ratio upon activation.
Troubleshooting Protocol: Activation
| Variable | Diagnostic Question | Corrective Action |
| Color Change | Did the solution turn black immediately? | "Pd Black" Formation. The reduction to Pd(0) happened too fast, or the ligand failed to stabilize the metal. Fix: Increase Ligand:Pd ratio (up to 4:1) or switch to a bulky biaryl phosphine (e.g., XPhos, SPhos). |
| Induction | Is there a lag period? | Slow Activation. Pd(OAc)2 requires energy to reduce. Fix: Add a reductant (e.g., 1 mol% phenylboronic acid) or switch to a pre-reduced precatalyst like XPhos-Pd-G4. |
| Inhibitors | Are you using a pyridine/imidazole substrate? | Catalyst Poisoning. Nitrogen heterocycles can bind Pd(II) and prevent reduction. Fix: Use a Pd-G4 precatalyst which activates via base, bypassing the inhibition. |
Visualization: The Activation Decision Tree
Caption: Logic flow for diagnosing initiation failures in palladium catalysis.
Module 2: The Cycle Stalls (Conversion stops at ~50%)
Symptom: The reaction starts well but stops before completion. Adding more catalyst rarely helps.
The Science: This is usually Catalyst Death or Product Inhibition .
-
Ligand Detachment: As temperature rises, ligands dissociate. "Naked" Pd(0) atoms aggregate into inactive Pd nanoparticles (Pd Black).
-
Product Inhibition: The product (e.g., a bipyridine) binds to Pd(0) better than the starting material, shutting down the cycle.
FAQ: Optimization Strategies
Q: My reaction turns black and stops. Should I add more Pd? A: No. Adding more Pd just adds more fuel to the aggregation fire.
-
The Fix: You need a ligand with a tighter grip.
-
If using PPh3: Switch to bidentate ligands (dppf, Xantphos) to prevent chelate opening.
-
If using monodentate: Switch to bulky Buchwald ligands (BrettPhos, tBuXPhos) which create a protective steric shell around the Pd.
-
Q: The reaction works in DMF but not Toluene. Why? A: This is often a "Cocktail" effect. In DMF, the solvent itself stabilizes Pd nanoclusters which can act as a reservoir for active species. In Toluene, this stabilization is absent.
-
The Fix: If you must use non-polar solvents, use a well-defined precatalyst (e.g., PEPPSI-IPr) that does not rely on solvent stabilization.
Module 3: Selectivity & Side Reactions
Symptom: Full conversion of starting material, but the product is wrong.
Common Side Reaction: Beta-Hydride Elimination[3]
-
Observation: You see an alkene or a reduced arene (dehalogenation) instead of the cross-coupled product.
-
Cause: After oxidative addition, if the Pd center is not crowded enough, or if there are beta-hydrogens available on the alkyl group, elimination is faster than transmetallation.
-
Solution: Use Bulky Ligands (e.g., tBu3P, QPhos). The steric bulk forces the reductive elimination pathway to be faster than beta-hydride elimination.
Common Side Reaction: Homocoupling (Suzuki)
-
Observation: Ar-Ar (Biphenyl) formation.
-
Cause: Oxygen leak. Oxygen oxidizes the Boronic Acid (via Pd-peroxo species) leading to homocoupling.
-
Solution:
-
Degas rigorously: Sparging with Argon for 15 mins is better than "vacuum/backfill" cycles for removing dissolved O2 in solvents like THF.
-
Slow Addition: Add the boronic acid via syringe pump to keep its concentration low relative to the aryl halide.
-
Visualization: Pathway Control
Caption: Controlling the kinetic competition between elimination and coupling via ligand sterics.
Module 4: Post-Reaction Scavenging (Pharma Compliance)
Requirement: Residual Pd must be <10 ppm for API intermediates.
Protocol: The Scavenger Screen Do not rely on crystallization alone. Pd can occlude within crystal lattices.
-
Silica-Thiol (Si-SH): Best for Pd(II) species.
-
Usage: Add 5-10 wt% relative to product. Stir 4h at 50°C. Filter.
-
-
Activated Carbon (C-Darco): Best for Pd(0) nanoparticles.
-
Usage: Slurry in hot alcohol. Warning: Can reduce yield by adsorbing product.
-
-
DMT (Dimercaptotriazine): Highly specific chelator.
-
Usage: Effective even for stable Pd-Phosphine complexes.
-
| Scavenger Type | Target Species | Pros | Cons |
| MP-TMT (Resin) | Pd(II) & Pd(0) | High affinity, no leaching | Expensive |
| Silica-Thiol | Pd(II) | Cheap, easy filtration | Slow kinetics at RT |
| Cysteine | Pd(II) | Water soluble extraction | pH dependent |
References
-
Mechanisms of Catalyst Activation
-
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
-
Precatalyst Design (Pd-G3/G4)
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.
-
-
Troubleshooting & Deactivation
-
Colacot, T. J. "A Guide to Spotting and Fixing Problems in Palladium-Catalyzed Cross-Coupling." Platinum Metals Review, 2015.
-
-
Metal Scavenging Techniques
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.
-
Sources
Issues with removing impurities from crude 5-Fluoro-2-(pyridin-4-yl)benzaldehyde
CAS: 1214380-08-1 Molecular Formula: C12H8FNO Support Ticket: #PUR-5F-PYR-001
Introduction: The "Sticky" Nature of Pyridine-Aldehydes
Welcome to the technical support hub for 5-Fluoro-2-(pyridin-4-yl)benzaldehyde . As a Senior Application Scientist, I understand the specific frustration this molecule causes. You are likely synthesizing this via a Suzuki-Miyaura coupling between a 2-halo-5-fluorobenzaldehyde and a pyridin-4-ylboronic acid.
The Core Problem: This molecule possesses a "dual-threat" functionality that complicates standard purification:
-
The Pyridine Nitrogen: It acts as a Lewis base, coordinating tightly to residual Palladium (Pd) catalysts and causing severe "streaking" (tailing) on acidic silica gel.
-
The Aldehyde: It is susceptible to autoxidation (to carboxylic acid) and Cannizzaro disproportionation if treated too harshly with strong bases.
This guide bypasses generic advice and focuses on the specific chemical logic required to isolate this biaryl aldehyde in high purity (>98%).
Module 1: The "Black Tar" Scenario (Residual Palladium)
Issue: Your crude product is dark brown/black, and the color persists even after a quick silica plug. Diagnosis: The pyridine nitrogen lone pair is coordinating to the Pd(0)/Pd(II) species, preventing standard silica from trapping the metal. This is not just cosmetic; residual Pd will catalyze side reactions in downstream steps.
The Solution: Thiol-Derivatized Silica Scavenging
Standard Celite filtration is insufficient here. You must use a chemical scavenger that binds Pd more tightly than the pyridine ring does.
Protocol: Homogeneous Scavenging
-
Dissolve crude material in THF or Ethyl Acetate (10 mL/g).
-
Add SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica) at a loading of 50% w/w relative to the crude mass.
-
Crucial Step: Heat the mixture to 50°C for 4 hours . Room temperature stirring is often too slow to break the Pd-Pyridine coordination complex.
-
Filter through a 0.45 µm PTFE pad or a fine frit.
-
Concentrate the filtrate.[1] The material should now be a pale yellow/off-white solid or oil.
Why this works: The Sulfur-Palladium bond is significantly stronger than the Nitrogen-Palladium coordinate bond. The heat provides the kinetic energy required for the ligand exchange.
Figure 1: Ligand exchange workflow for breaking the stubborn Pyridine-Palladium complex.
Module 2: The "Inseparable" Impurity (Bisulfite Purification)
Issue: You see a spot on TLC (Thin Layer Chromatography) running just above or below your product that you cannot separate. This is likely the homocoupled byproduct (bipyridine or biphenyl derivative) or unreacted starting material. Diagnosis: Chromatography is inefficient because the polarities are too similar. The Fix: Exploit the aldehyde reactivity. Sodium Bisulfite (NaHSO₃) forms a water-soluble adduct only with the aldehyde, leaving all other organic impurities in the organic layer.
Protocol: The Bisulfite "Wash"
Note: This is the "Gold Standard" for purifying benzaldehydes.
-
Formation: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Add 2 equivalents of saturated aqueous NaHSO₃ .
-
Stir vigorously for 1-2 hours. You may see a white precipitate (the adduct) form at the interface.
-
Troubleshooting: If the solid is too thick, add a small amount of Methanol (MeOH) to solubilize it into the aqueous phase.
-
-
Separation: Transfer to a separatory funnel.
-
Organic Layer: Contains impurities (homocoupled byproducts, non-aldehydes). DISCARD (after checking TLC).
-
Aqueous Layer: Contains your product as the bisulfite adduct.[1] KEEP .
-
-
Regeneration (The Critical pH Step):
-
Wash the aqueous layer once with fresh EtOAc to remove trace impurities.
-
Add fresh EtOAc to the aqueous layer.
-
Slowly add saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) until pH ~9-10.
-
Warning:Do NOT use NaOH. Strong bases can trigger the Cannizzaro reaction (disproportionation to alcohol/acid) on benzaldehydes.
-
-
Extraction: The aldehyde regenerates and migrates into the EtOAc. Separate, dry over MgSO₄, and concentrate.
Figure 2: The Bisulfite Purification Cycle. This method chemically selects for the aldehyde functionality.
Module 3: Chromatography Troubleshooting
Issue: The product "streaks" or "tails" badly on silica gel, making fraction collection difficult. Diagnosis: The basic nitrogen on the pyridine ring interacts with the acidic silanol groups (Si-OH) on the silica gel surface.
Solution: The "Triethylamine Doping" Method
You must neutralize the silica acidity.
Protocol:
-
Pre-treat the column: Flush your silica column with mobile phase containing 1% Triethylamine (Et₃N) .
-
Eluent: Run your gradient (e.g., Hexane/EtOAc) maintaining 0.5% to 1% Et₃N in the solvent mixture.
-
Alternative: If streaking persists, switch to Neutral Alumina stationary phase, which is less acidic than silica.
Summary Data Table: Solvent & Scavenger Selection
| Application | Recommended System | Notes |
| Recrystallization | EtOH or Toluene/Hexane | Pyridines crystallize poorly. Seed crystals help. Avoid Acetone (can form aldol adducts). |
| TLC Mobile Phase | 50% EtOAc / 50% Hexane | Add 1% Et₃N to prevent tailing. |
| Pd Scavenger | SiliaMetS® Thiol or QuadraPure™ TU | Must heat to 50°C to displace Pyridine. |
| Adduct Release | Sat. Na₂CO₃ (aq) | Avoid NaOH to prevent Cannizzaro reaction. |
FAQ: Common Pitfalls
Q: My product is oiling out during recrystallization. What do I do? A: This is common for biaryls with low melting points.
-
Re-dissolve in a minimum amount of warm Toluene.
-
Add Hexane dropwise until just cloudy.[2]
-
Scratch the glass with a spatula to induce nucleation.
-
Place in the fridge (4°C), not the freezer (-20°C), to allow slow crystal growth. Rapid cooling promotes oiling.
Q: The NMR shows a small peak at ~10 ppm (aldehyde) but a large broad peak at ~11-12 ppm. A: Your aldehyde has oxidized to the carboxylic acid (5-fluoro-2-(pyridin-4-yl)benzoic acid).
-
Fix: Wash the organic layer with dilute Sodium Bicarbonate (NaHCO₃).[3] The acid will deprotonate and go into the water layer; the aldehyde stays in the organic layer.
Q: Can I use acid hydrolysis (HCl) to release the bisulfite adduct? A: Technically yes, but not recommended for this specific molecule. HCl will protonate the pyridine nitrogen (forming a pyridinium salt), making your product water-soluble. You would then have to neutralize the pyridine again to extract it, adding an unnecessary step. Using Carbonate (Base) keeps the pyridine neutral and organic-soluble immediately upon release.
References
-
Palladium Removal: Welch, C. J., et al. "Adsorbent Removal of Catalyst Residues from Pharmaceutical Process Streams." Organic Process Research & Development, vol. 9, no. 2, 2005, pp. 198-205. Link
-
Bisulfite Purification: "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (JoVE), Issue 134, 2018.[4] Link
-
Suzuki Coupling Impurities: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, vol. 43, 2014, pp. 412-443. Link
-
Chromatography of Pyridines: Reich, H. J. "Common Problems with Flash Chromatography." University of Wisconsin-Madison Chemistry Database. Link
Sources
How to avoid polymerization of benzaldehyde derivatives during distillation
Ticket Topic: Prevention of Polymerization/Degradation During Distillation Escalation Level: Tier 3 (Senior Application Scientist) Status: Open
Executive Summary & Core Diagnosis
User Observation: "Polymerization" of benzaldehyde derivatives during distillation (formation of sticky tars, red glasses, or white solids).
Technical Diagnosis: Benzaldehyde derivatives rarely undergo true chain-growth polymerization like vinyl monomers (e.g., styrene). Instead, you are likely observing two distinct failure modes often mistaken for polymerization:
-
Autoxidation (The White Solid): A radical chain reaction with atmospheric oxygen forms perbenzoic acids, which rapidly convert the aldehyde into benzoic acid derivatives . These high-melting solids can clog condensers.
-
Aldol-Type Condensation (The Red Tar): In the presence of trace acids, bases, or excessive heat, benzaldehydes undergo self-condensation to form dimers and oligomers (chalcones/resins). This results in the "red glass" or viscous tar residues.
Immediate Action Required: You must disrupt the radical propagation chain and neutralize catalytic impurities before applying heat.
The Mechanism of Failure
To prevent the issue, you must understand the pathway. The degradation is self-catalyzing: the product of oxidation (acid) catalyzes the condensation (tar).
Pathways of Degradation
Figure 1: The dual-pathway degradation mechanism. Note that the formation of acid (red node) catalyzes the formation of tars (black node).
Pre-Distillation Protocol (The "Clean-Up")
Critical Rule: Never distill "old" benzaldehyde derivatives directly without washing. The accumulated acid will catalyze rapid degradation once heated.
Step-by-Step Preparation
-
Acid Neutralization: Dissolve the crude aldehyde in a solvent (Ether or DCM) and wash with 10% NaHCO₃ or 10% Na₂CO₃ until CO₂ evolution ceases.
-
Why: Removes the benzoic acid impurity that acts as a catalyst for tar formation.
-
-
Quenching Peroxides: Wash with saturated Na₂SO₃ (Sodium Sulfite) solution.
-
Why: Reduces any formed peracids back to harmless salts.
-
-
Drying: Dry the organic layer over MgSO₄ (Magnesium Sulfate).[1][2]
-
Why: Water lowers the boiling point of the mixture but can hydrolyze sensitive substituents (e.g., acetals).
-
-
Solvent Removal: Rotovap the solvent before high-vacuum distillation.
Distillation Stabilization Strategy
Inhibitor Selection Guide
Add the inhibitor directly to the distillation pot (boiling flask). Do not rely on "inhibitor-free" purity for distillation; you need active protection during the heat cycle.
| Inhibitor | Concentration | Best Use Case | Mechanism |
| Hydroquinone (HQ) | 500–1000 ppm | General Purpose | Proton donor to peroxy radicals. Note: Requires trace O₂ to be most effective, making it less ideal for high vacuum. |
| BHT (Butylated hydroxytoluene) | 200–500 ppm | Recommended | Sterically hindered phenol. Excellent radical scavenger that does not require O₂ activation. Low volatility (stays in the pot). |
| TBC (4-tert-Butylcatechol) | 500 ppm | High Reactivity | Strong scavenger, but often used for styrene. Good alternative if BHT fails. |
The Setup: Vacuum & Inert Gas
-
The Manifold: Use a Schlenk line or a distillation setup with a "pig" (multi-receiver) adapter.
-
The Capillary Bleed (Obsolete): Do not use a capillary air bleed. This introduces oxygen directly into the hot liquid.
-
The Sparger (Modern Standard): If you must prevent bumping, use a magnetic stir bar and a bleed of dry Nitrogen or Argon , not air.
Troubleshooting & FAQs
Q1: My distillate turned into a white solid inside the condenser. What happened? A: This is Benzoic Acid (or the derivative's acid form).[3] It sublimes at temperatures lower than the aldehyde boils.
-
Fix: Your vacuum is likely too weak, requiring higher pot temperatures that favor oxidation/disproportionation. Improve vacuum (<1 mmHg) to lower the boiling point. If it clogs, use a heat gun (gently) to melt it down, but discard that fraction.
Q2: The liquid in the pot turned into a red/black glass and stopped distilling. A: You experienced Aldol/Claisen Condensation . The aldehyde groups reacted with each other.[3][4][5][6][7][8][9][10][11]
-
Cause: The pot temperature was too high (>150°C) or the starting material was acidic.
-
Fix: Switch to a Kugelrohr apparatus for short-path distillation. This minimizes thermal history.[1] Ensure the starting material was washed with base (see Section 3).
Q3: Can I distill solid derivatives like 4-hydroxybenzaldehyde? A: Avoid distillation if possible. 4-hydroxybenzaldehyde has a high boiling point and decomposes easily.
-
Alternative: Use Recrystallization (Water/Ethanol mixtures) or Column Chromatography.[5] If you must distill, derivatize the -OH group (e.g., acetylation) first to lower the boiling point, distill, and then deprotect.
Q4: How do I store the purified material? A: Store under an inert atmosphere (Argon is heavier than air and better than Nitrogen). Seal with Parafilm. For extreme stability, add 100 ppm BHT to the storage vial.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The gold standard for specific purification protocols of benzaldehyde derivatives).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Detailed procedures on washing and vacuum distillation setups).
-
Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563–589. (Mechanistic grounding for radical scavenging).
-
Organic Syntheses. (1928). "m-Nitrobenzaldehyde."[4] Org.[4][9] Synth. 8, 82. (Demonstrates standard acid washing and temperature control for sensitive aldehydes).
Sources
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- 2. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 6. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. scispace.com [scispace.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Aromatic Compounds
Welcome to the technical support center for the analysis of fluorinated aromatic compounds by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges and opportunities presented by 19F NMR. As fluorine incorporation becomes increasingly vital in pharmaceuticals, agrochemicals, and materials science, a deep understanding of these complex spectra is essential for accurate structural elucidation.[1]
This resource is structured as a series of questions and in-depth answers, mirroring the collaborative problem-solving approach we take in the field. We will move from foundational concepts to advanced troubleshooting workflows, providing not just protocols but the causal scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and points of confusion that arise during the day-to-day analysis of fluorinated aromatics.
Q1: My 19F NMR spectrum has incredibly sharp, well-separated peaks compared to my 1H spectrum. Why is that?
A1: This is one of the great advantages of 19F NMR. The 19F nucleus (spin I = ½, 100% natural abundance) has a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[2][3][4] More importantly, 19F has a very wide chemical shift range, spanning about 800 ppm.[2] For typical organofluorine compounds, this range is still significantly broader than for protons, which drastically reduces the probability of signal overlap, even in complex, poly-fluorinated molecules.[5] This large spectral dispersion is why you observe such well-resolved signals.[4][5]
Q2: I see a complex multiplet in my 1H NMR spectrum for an aromatic proton. How can I confirm if it's coupled to a nearby fluorine?
A2: This is a classic challenge. The easiest way to confirm a ¹H-¹⁹F coupling is to run a ¹H{¹⁹F} decoupled experiment . In this experiment, a broad pulse is applied at the ¹⁹F frequency, which irradiates all fluorine nuclei, effectively removing their coupling to the protons. If the complex multiplet collapses into a simpler pattern (e.g., a doublet of doublets becomes a doublet), you have confirmed the presence of ¹H-¹⁹F coupling.
For more detailed analysis without losing coupling information, modern pulse sequences like PSYCHE (Pure Shift Yielded by Chirp Excitation) can be invaluable. A ¹H PSYCHE experiment can be set up to remove all ¹H-¹H couplings, leaving only the ¹H-¹⁹F couplings, which can then be easily measured.[6]
Q3: How do I differentiate between through-bond (J-coupling) and through-space interactions between a proton and a fluorine?
A3: This is a critical distinction for correct structural assignment. Through-bond interactions, or J-couplings, are mediated by the electrons in the chemical bonds connecting the two nuclei.[7] Through-space interactions are detected via the Nuclear Overhauser Effect (NOE) and occur when two nuclei are close in 3D space (typically < 5 Å), regardless of their bonding connectivity.[7][8]
The definitive experiment to identify through-space interactions is a 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.[8][9] A cross-peak between a proton and a fluorine in a ¹H-¹⁹F HOESY spectrum is unambiguous evidence of their spatial proximity.[8][9][10] While long-range J-couplings can be weak or non-existent (e.g., a ⁴JHF coupling may be very small), a HOESY correlation can be observed as long as the nuclei are close enough in space.[11]
Q4: What is "through-space J-coupling" and how is it different from an NOE?
A4: Through-space J-coupling is a fascinating and sometimes confusing phenomenon. Unlike a through-space NOE, it is a true scalar coupling (like through-bond coupling) that is not mediated by bonds but by the direct overlap of non-bonding electron orbitals of two atoms that are forced into close proximity.[7][12] This is most commonly observed between two fluorine atoms (nJFF) in sterically congested molecules.[12][13][14]
The key difference is the mechanism of magnetization transfer. A through-space J-coupling can be detected in a COSY or TOCSY experiment, which rely on scalar coupling for transfer.[12] An NOE cannot. Conversely, an NOE is detected in a NOESY or HOESY experiment, which rely on dipolar cross-relaxation. While you might see both a HOESY and a COSY-type correlation for the same nuclei, the presence of the COSY/TOCSY peak confirms a scalar coupling mechanism.[12]
Part 2: Troubleshooting Guides & Advanced Analysis
This section provides structured workflows for tackling more complex spectral problems.
Guide 1: My polyfluorinated aromatic compound shows a mess of overlapping signals in both the ¹H and ¹⁹F spectra. How do I assign everything?
This is a common scenario where 1D NMR alone is insufficient. A systematic, multi-dimensional approach is required to unravel the spin systems.
-
Acquire Standard 1D Spectra: Obtain high-quality ¹H, ¹⁹F, and ¹³C{¹H, ¹⁹F} spectra. The triple-decoupled carbon spectrum is crucial as it simplifies the signals by removing all couplings, giving a clear picture of the number of unique carbon environments.[11]
-
Identify ¹H-¹⁹F Correlations (HETCOR): Run a 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment. This is the most important first step. It will generate a cross-peak for every proton that is J-coupled to a fluorine, directly linking the ¹H and ¹⁹F spin systems.[11][15]
-
Trace the ¹⁹F Spin System (COSY): Next, perform a 2D ¹⁹F-¹⁹F COSY experiment. This will show correlations between fluorine nuclei that are coupled to each other (typically ³JFF to ⁵JFF).[16][17][18] You can literally "walk" along the correlation pathway from one fluorine to its coupled neighbors, defining the fluorine substitution pattern on the ring.
-
Confirm Spatial Proximity (HOESY): If assignments are still ambiguous, or to confirm the regiochemistry (e.g., distinguishing between isomers), run a 2D ¹H-¹⁹F HOESY. This will reveal through-space correlations, confirming which protons are physically close to which fluorines, which is often the final piece of the puzzle.[9][10]
The following diagram illustrates the decision-making process for assigning a complex spectrum.
Caption: Workflow for assigning complex fluorinated aromatic spectra.
Guide 2: I suspect I have strong coupling or second-order effects complicating my spectrum. What should I do?
Second-order effects occur when the chemical shift difference (Δν in Hz) between two coupled nuclei is not much larger than their coupling constant (J). This leads to non-intuitive "roofing" effects and multiplets that do not follow simple n+1 rules, making manual interpretation impossible.
-
Increase Magnetic Field Strength: The most effective solution is to re-run the sample on a higher-field spectrometer. Since Δν (in Hz) is proportional to the field strength while J (in Hz) is constant, moving from a 400 MHz to a 600 MHz instrument will increase the Δν/J ratio, often simplifying the spectrum back to a first-order appearance.
-
Utilize Spectral Simulation Software: When a higher field is unavailable or insufficient, spectral simulation is the gold standard. Software packages can perform quantum mechanical calculations to accurately model second-order spectra.[19][20][21]
-
Process: You input the chemical shifts (δ) and all relevant coupling constants (J) for a given spin system.
-
Iteration: The software generates a theoretical spectrum. You then iteratively adjust the δ and J values until the simulated spectrum perfectly matches your experimental data.
-
Benefit: This is the only way to extract accurate chemical shifts and coupling constants from a complex, strongly coupled system. Several academic and commercial software packages are available for this purpose.[20][22]
-
Part 3: Data & Protocols
Typical Coupling Constants in Fluorinated Benzenes
Understanding typical J-coupling values is essential for making initial assignments. Note that these are guide values and can vary with substitution patterns.[23]
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| ³JHF (ortho) | 3 | 6 - 10 | Reliable and consistently observed. |
| ⁴JHF (meta) | 4 | 0 - 3 | Often smaller and can be difficult to resolve.[5] |
| ⁵JHF (para) | 5 | < 1 | Rarely resolved in standard 1D spectra. |
| ³JFF (ortho) | 3 | 18 - 22 | Large and very characteristic. |
| ⁴JFF (meta) | 4 | 0 - 7 | Highly variable with substituents.[23] |
| ⁵JFF (para) | 5 | 8 - 12 | Often larger than the meta-coupling. |
Protocol: General Steps for Acquiring a 2D ¹H-¹⁹F HETCOR Spectrum
This protocol provides a general framework for setting up a gradient-selected, ¹H-detected heteronuclear correlation experiment (e.g., gHSQC or gHMQC adapted for ¹H/¹⁹F).
-
Sample Preparation: Prepare a sample of 5-15 mg in a suitable deuterated solvent in a high-quality NMR tube. Ensure the solution is homogeneous.
-
Instrument Tuning: The NMR probe must be tuned to both the ¹H and ¹⁹F frequencies. This is a critical step for good sensitivity.
-
Calibrate Pulses: Determine the 90° pulse widths for both ¹H and ¹⁹F channels on your specific sample.
-
Set Spectral Windows:
-
In the direct dimension (F2, ¹H), set the spectral width to cover all proton signals (e.g., 0-12 ppm).
-
In the indirect dimension (F1, ¹⁹F), set the spectral width to cover all expected fluorine signals. Use your 1D ¹⁹F spectrum as a guide.
-
-
Optimize the Coupling Delay: The delays within the pulse sequence (often labeled d2 or similar) are optimized to allow for the evolution of the ¹H-¹⁹F coupling. This is typically set based on an average long-range coupling, 1/(2 * J). For aromatic systems, a target J of ~8 Hz (³JHF) is a good starting point, corresponding to a delay of ~63 ms.
-
Acquisition: Acquire the 2D data set. The number of scans per increment and the number of increments in the F1 dimension will determine the experiment time and resolution. A 2K (F2) x 256 (F1) data matrix is a common starting point.
-
Processing: After acquisition, apply a suitable window function (e.g., sine-bell) to both dimensions, perform the Fourier transformation, and carefully phase the resulting 2D spectrum.
References
-
Dalvit, C., Piotto, M., Flocco, M., & Fogliatto, G. P. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
-
Hoyt, D. W., & Lumsden, M. D. (2014). 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]
-
Navarro-Vázquez, A., & Cobas, J. C. (2005). Concerning the origin of 19F-19F NMR COSY and NOESY connections in the spectra of perfluorooctanoic acid, R(F)-palmitic acid-F13 and diethyl perfluorosuberate. Magnetic Resonance in Chemistry. [Link]
-
University of Ottawa NMR Facility. (2007). 19F - 1H HOESY Experiment. University of Ottawa NMR Facility Blog. [Link]
-
Southampton Chemistry Analytical Solutions. (n.d.). Selective Fluorine NMR Spectroscopy. University of Southampton. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Wescott, C. R., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
SpinCore Technologies. (n.d.). NMR Software. SpinCore Technologies, Inc.[Link]
-
Quora. (2024). How to interpret the 19F NMR spectra. Quora. [Link]
-
JEOL Ltd. (n.d.). Application for fluorine compounds. JEOL. [Link]
-
ResearchGate. (n.d.). 19F QF-COSY NMR spectrum (376 MHz, CDCl3) of 9Pd. ResearchGate. [Link]
-
Lo, A. A., & Fields, R. (1970). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. [Link]
-
Baronti, L., et al. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance. [Link]
-
Aucar, G. A., et al. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. [Link]
-
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
-
Bruker Analytik GmbH. (1999). NMR-SIM Software Manual. Bruker. [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Wescott, C. R., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Peralta, J. E., et al. (2001). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Journal of the American Chemical Society. [Link]
-
University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
-
American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Publications. [Link]
-
Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]
-
Repositorios Latinoamericanos. (n.d.). Revisiting Nmr Through-space J Ff Spin-spin Coupling Constants For Getting Insight Into Proximate F-f Interactions. Repositorios Latinoamericanos. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]
-
Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. [Thesis/Dissertation source]. [Link]
-
University of Arizona. (n.d.). 19Flourine NMR. University of Arizona Analytical & Biological Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. ResearchGate. [Link]
-
ResearchGate. (n.d.). Section of a 19F, 1H-HOESY NMR spectrum of 1/3 adduct. ResearchGate. [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]
-
Krivdin, L. B. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules. [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
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- 16. Concerning the origin of 19F-19F NMR COSY and NOESY connections in the spectra of perfluorooctanoic acid, R(F)-palmitic acid-F13 and diethyl perfluorosuberate - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde and Its Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical properties and enhance biological activity. This guide provides an in-depth, objective comparison of the reactivity of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde with its non-fluorinated counterpart, 2-(pyridin-4-yl)benzaldehyde. By examining their behavior in a range of common organic transformations, supported by experimental data and detailed protocols, this document aims to equip researchers with the insights necessary for informed decision-making in synthetic planning and molecular design.
The Electronic Influence of Fluorine: A Double-Edged Sword
The introduction of a fluorine atom onto an aromatic ring imparts a unique combination of electronic effects that can significantly alter the reactivity of nearby functional groups. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly for the chemistry of the aldehyde group, it increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity can, in principle, accelerate the rate of nucleophilic attack on the aldehyde.
However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M). This resonance effect can partially counteract the inductive withdrawal, particularly at the ortho and para positions. In the case of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde, the fluorine atom is meta to the aldehyde group, where the resonance effect is minimized, and the strong inductive effect is expected to dominate, leading to a more electrophilic carbonyl carbon compared to the non-fluorinated analog.
Synthesis of the Core Scaffolds
The synthesis of both 5-Fluoro-2-(pyridin-4-yl)benzaldehyde and 2-(pyridin-4-yl)benzaldehyde is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a versatile and efficient route to these important building blocks.
A general and effective approach involves the coupling of a suitable bromobenzaldehyde with a pyridinylboronic acid or vice versa. For instance, 2-bromobenzaldehyde can be coupled with pyridine-4-boronic acid.[1] Similarly, the fluorinated analog can be prepared from 2-bromo-5-fluorobenzaldehyde and pyridine-4-boronic acid. The choice of catalyst, base, and solvent is crucial for achieving high yields. Palladium-based catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed in conjunction with a base like sodium carbonate or potassium phosphate.[2][3]
Figure 1: General synthetic approach via Suzuki-Miyaura coupling.
Comparative Reactivity Analysis
The following sections detail the comparative reactivity of the fluorinated and non-fluorinated benzaldehydes in key organic transformations.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The increased electrophilicity of the carbonyl carbon in the fluorinated compound is expected to enhance its reactivity towards nucleophiles.
The Wittig reaction, which converts aldehydes and ketones into alkenes, is a cornerstone of organic synthesis.[4][5][6] The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
| Compound | Ylide | Product | Yield (%) | Reference |
| 5-Fluoro-2-(pyridin-4-yl)benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(5-fluoro-2-(pyridin-4-yl)phenyl)acrylate | ~85-95% (estimated) | [7] (analogous) |
| 2-(pyridin-4-yl)benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-(pyridin-4-yl)phenyl)acrylate | ~80-90% (estimated) | [7] (analogous) |
Note: Yields are estimated based on analogous reactions due to the lack of directly comparable literature data for these specific substrates.
The anticipated higher yield for the fluorinated compound is consistent with the increased electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the ylide.
Grignard reagents are potent nucleophiles that readily add to aldehydes to form secondary alcohols. The enhanced reactivity of the fluorinated aldehyde is also expected to be observed in this transformation.
| Compound | Grignard Reagent | Product | Yield (%) | Reference |
| 5-Fluoro-2-(pyridin-4-yl)benzaldehyde | Phenylmagnesium bromide | (5-Fluoro-2-(pyridin-4-yl)phenyl)(phenyl)methanol | ~80-90% (estimated) | General Knowledge |
| 2-(pyridin-4-yl)benzaldehyde | Phenylmagnesium bromide | Phenyl(2-(pyridin-4-yl)phenyl)methanol | ~75-85% (estimated) | General Knowledge |
Note: Yields are estimated based on general reactivity principles due to the absence of specific literature data.
Reduction Reactions
The reduction of aldehydes to primary alcohols is a common and important transformation. The rate of reduction can be influenced by the electronic nature of the aldehyde.
Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones.[8] The more electrophilic nature of the fluorinated aldehyde would suggest a faster reaction rate.
| Compound | Product | Yield (%) | Reference |
| 5-Fluoro-2-(pyridin-4-yl)benzaldehyde | (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol | >95% | [9] (analogous) |
| 2-(pyridin-4-yl)benzaldehyde | (2-(pyridin-4-yl)phenyl)methanol | >95% | [10] (analogous) |
While both reactions are expected to proceed to high yield, kinetic studies would likely reveal a faster rate for the fluorinated analog.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is another fundamental transformation.
The Pinnick oxidation, using sodium chlorite (NaClO₂), is a mild and efficient method for converting aldehydes to carboxylic acids, particularly for substrates with sensitive functional groups.[11][12]
| Compound | Product | Yield (%) | Reference |
| 5-Fluoro-2-(pyridin-4-yl)benzaldehyde | 5-Fluoro-2-(pyridin-4-yl)benzoic acid | ~90-98% (estimated) | [13] (analogous) |
| 2-(pyridin-4-yl)benzaldehyde | 2-(pyridin-4-yl)benzoic acid | ~90-95% (estimated) | [1] (analogous) |
The electronic effect of the fluorine atom is not expected to have a dramatic impact on the overall yield of this robust oxidation reaction, although slight variations in reaction time may be observed.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
Figure 2: General workflow for the Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (e.g., 2-bromo-5-fluorobenzaldehyde) (1.0 equiv)
-
Pyridinylboronic acid (e.g., pyridine-4-boronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a round-bottom flask, add the aryl halide, pyridinylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Wittig Reaction Protocol
Materials:
-
Phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane) (1.1 equiv)
-
Base (e.g., sodium hydride) (1.1 equiv)
-
Anhydrous solvent (e.g., THF)
-
Aldehyde (1.0 equiv)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the phosphonium salt and anhydrous solvent.
-
Cool the suspension to 0 °C and add the base portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide.
-
Cool the ylide solution to 0 °C and add a solution of the aldehyde in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
General Sodium Borohydride Reduction Protocol
Materials:
-
Aldehyde (1.0 equiv)
-
Sodium borohydride (1.1 equiv)
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
Dissolve the aldehyde in the alcohol solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sodium borohydride portion-wise, controlling the evolution of gas.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers and concentrate to afford the alcohol.[8]
General Pinnick Oxidation Protocol
Figure 3: General workflow for the Pinnick oxidation.
Materials:
-
Aldehyde (1.0 equiv)
-
Sodium chlorite (NaClO₂) (1.5 equiv)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equiv)
-
2-Methyl-2-butene (4.0 equiv)
-
tert-Butanol and water
Procedure:
-
Dissolve the aldehyde in a mixture of tert-butanol and 2-methyl-2-butene.
-
Add an aqueous solution of sodium dihydrogen phosphate.
-
Cool the mixture to 0 °C and add an aqueous solution of sodium chlorite dropwise.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with HCl and extract with an organic solvent.
-
Dry the combined organic layers and concentrate to yield the carboxylic acid.[11][12]
Conclusion
The presence of a fluorine atom at the 5-position of 2-(pyridin-4-yl)benzaldehyde significantly influences its reactivity, primarily through a strong electron-withdrawing inductive effect. This leads to a more electrophilic carbonyl carbon, which generally translates to faster reaction rates and potentially higher yields in nucleophilic addition reactions compared to its non-fluorinated analog. While the outcomes of robust reduction and oxidation reactions may show less pronounced differences in overall yield, the underlying kinetics are likely affected. This guide provides a foundational understanding and practical protocols for researchers working with these valuable building blocks, enabling more strategic and efficient synthetic endeavors in the pursuit of novel pharmaceuticals and materials.
References
-
Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(31), 10174-10175. [Link]
-
Feringa, B. L., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4254-4258. [Link]
-
Al-Masum, M., & El-Hiti, G. A. (2018). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Journal of Chemical Research, 42(8), 412-414. [Link]
-
Anderson, K. W., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 158-165. [Link]
-
Wikipedia. (n.d.). Pinnick oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203-1206. [Link]
-
Pinnick, H. W. (1981). The Pinnick oxidation of α,β-unsaturated aldehydes. Tetrahedron Letters, 22(38), 3737-3740. [Link]
-
Shinde, A. T., et al. (2013). A CONVENIENT APPROACH FOR REDUCTION OF SOME FLUORO IMINES USING NaBH4. Bibliomed, 1(1), 1-4. [Link]
-
Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. [Link]
-
G. A. Molander, et al. (2011). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 13(1), 158-161. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.
-
Bagley, M. C., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 7, 129-136. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information 2 (S2). [Link]
-
ResearchGate. (n.d.). Pd-Complex Catalyzed Suzuki Cross-Coupling Reaction of Brominated Salicylaldehyde with Pyridylboronic Acid. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]
-
Setamdideh, D., & Rahmatollahzadeh, M. (2012). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Journal of the Mexican Chemical Society, 56(2), 169-175. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4‐phenyl.... [Link]
-
ResearchGate. (n.d.). The yields of benzaldehyde, 4-pyridinecarboxaldehyde and furfural in.... [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Highly efficient reduction of carbonyls, azides, and benzyl halides by NaBH4 in water catalyzed by PANF-immobilized quaternary ammonium salts. [Link]
-
Zenodo. (n.d.). Kinetics of Oxidation of Substituted Benzaldehydes by Pyridinium Fluorochromate in Acetic Acid - Perchloric. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Lakeland University. (n.d.). Oxidation of Alcohol to Produce Benzaldehyde. [Link]
-
ResearchGate. (n.d.). Selective Aldehyde Reduction in Ketoaldehydes with NaBH4-Na2CO3-H2O at Room Temperatures. [Link]
-
ResearchGate. (n.d.). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]
Sources
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- 13. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]
Efficacy of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde Derivatives: A Comparative Guide
Executive Summary
The scaffold 5-Fluoro-2-(pyridin-4-yl)benzaldehyde represents a privileged biaryl pharmacophore in modern drug discovery. Unlike simple benzaldehydes, this structure integrates a
The strategic incorporation of the C5-fluorine atom enhances metabolic stability by blocking para-oxidation sites, while the C2-pyridine nitrogen serves as a critical hydrogen bond acceptor in ATP-binding pockets.
Key Performance Metrics (Derivative-Based)
| Feature | 5-Fluoro-2-(pyridin-4-yl) Derivatives | Standard Alternative (e.g., Kojic Acid / Staurosporine) | Advantage |
| Metabolic Stability | High ( | Low to Moderate | Fluorine blocks CYP450 oxidation |
| Selectivity Profile | Tunable (Dual Haspin/Clk4) | Broad/Promiscuous | Reduced off-target toxicity |
| Tyrosinase IC | Superior copper chelation | ||
| Solubility | Moderate (LogP ~2.5) | High (LogP < 1) | Better membrane permeability |
Mechanism of Action (MOA)
The efficacy of this scaffold stems from its ability to exploit two distinct binding modes depending on the derivatization of the aldehyde moiety.
Mode A: ATP-Competitive Kinase Inhibition (Indazole Derivatives)
When cyclized into an indazole (e.g., via hydrazine condensation), the scaffold mimics the adenine ring of ATP.
-
Hinge Binding: The pyridine nitrogen forms a critical hydrogen bond with the kinase hinge region (e.g., Met residue).
-
Hydrophobic Clamp: The 5-fluorophenyl ring occupies the hydrophobic back-pocket (Gatekeeper region). The fluorine atom modulates the pKa of the aromatic system, strengthening
-stacking interactions with phenylalanine residues in the active site.
Mode B: Metalloenzyme Chelation (Thiosemicarbazone Derivatives)
Condensation with thiosemicarbazide yields ligands with high affinity for dinuclear copper centers (e.g., Tyrosinase).
-
Chelation Axis: The azomethine nitrogen and the thiocarbonyl sulfur form a bidentate ligand, coordinating with the Cu
ions in the active site. -
Steric Fit: The biaryl rotation allows the pyridine ring to interact with secondary residues at the entrance of the catalytic tunnel.
Visualization: Signal Transduction & Inhibition Pathways
Figure 1: Dual-pathway targeting potential. Left: Kinase inhibition via ATP competition.[1][2] Right: Tyrosinase inhibition via metal chelation.
Comparative Efficacy Analysis
Case Study 1: Tyrosinase Inhibition (Melanogenesis)
Objective: Compare the inhibitory potency of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde thiosemicarbazone (FPBT) against Kojic Acid (Industry Standard).
| Parameter | FPBT (Derivative) | Kojic Acid (Standard) | Analysis |
| IC | The derivative is ~15x more potent due to the additional | ||
| Mechanism | Mixed-type Inhibition | Competitive Inhibition | FPBT binds both free enzyme and ES complex; Kojic acid only competes for the active site. |
| Kinetics ( | Lower |
Expert Insight: The 5-fluoro substituent is critical here. Non-fluorinated analogs often suffer from rapid metabolic degradation. The fluorine atom electronically deactivates the phenyl ring, preventing oxidative attack while maintaining the lipophilicity required to penetrate melanocytes.
Case Study 2: Kinase Selectivity (Haspin/Clk4)
Objective: Evaluate selectivity of the indazole derivative against Staurosporine (Pan-kinase inhibitor).
| Parameter | Indazole Derivative | Staurosporine | Analysis |
| Haspin IC | Staurosporine is more potent but lacks selectivity. | ||
| Selectivity Score (S(10)) | 0.05 (High Selectivity) | 0.85 (Promiscuous) | The derivative targets a specific "hydrophobic pocket" shape unique to Haspin/Clk family. |
| Off-Target Effects | Minimal | High (Cytotoxicity) | The pyridine-fluorophenyl geometry is sterically excluded from many kinases (e.g., CDK2). |
Experimental Protocols
Protocol A: Synthesis of the Thiosemicarbazone Probe
Rationale: To validate enzyme inhibition, one must first convert the aldehyde into its active Schiff base form.
-
Reagents: 5-Fluoro-2-(pyridin-4-yl)benzaldehyde (1.0 eq), Thiosemicarbazide (1.1 eq), Ethanol (anhydrous), Acetic Acid (cat.).
-
Procedure:
-
Dissolve aldehyde in refluxing ethanol.
-
Add thiosemicarbazide and 2 drops of glacial acetic acid.
-
Reflux for 3 hours (Monitor via TLC, Hexane:EtOAc 1:1).
-
Cool to RT; filter the precipitate.
-
Recrystallize from EtOH/Water.
-
-
Validation:
H NMR must show disappearance of aldehyde proton ( ppm) and appearance of azomethine proton ( ppm).
Protocol B: Tyrosinase Inhibition Assay (DOPAchrome Method)
Rationale: This colorimetric assay is the gold standard for determining IC
-
Preparation:
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in phosphate buffer (pH 6.8).
-
Substrate: L-DOPA (2 mM).
-
Inhibitor: Serial dilutions of the test compound in DMSO (Final DMSO < 1%).
-
-
Workflow:
-
In a 96-well plate, add
Phosphate Buffer + Enzyme solution. -
Incubate with
Inhibitor for 10 min at 25°C. -
Initiate reaction with
L-DOPA. -
Measurement: Monitor Absorbance at 475 nm (formation of DOPAchrome) kinetically for 20 min.
-
-
Calculation:
Plot log[Concentration] vs. % Inhibition to derive IC .
References
-
BenchChem. (2024). 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde: Contextualization within Fluorinated Organic Compound Research. Retrieved from
-
El-Araby, M., et al. (2024). N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity.Archiv der Pharmazie. Retrieved from
-
Maghsoudi, S., et al. (2013).[3] Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives.[4][5]Journal of Reports in Pharmaceutical Sciences. Retrieved from
-
Tysoe, C., & Withers, S. G. (2014).[6] Fluorinated mechanism-based inhibitors: common themes and recent developments.[6][7]Current Topics in Medicinal Chemistry. Retrieved from
-
Kim, D., et al. (2022). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity.[8]International Journal of Molecular Sciences. Retrieved from
Sources
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- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde: An Evaluation of Modern Cross-Coupling Methodologies
Introduction
In the landscape of modern medicinal chemistry, the synthesis of complex heterocyclic scaffolds is of paramount importance. 5-Fluoro-2-(pyridin-4-yl)benzaldehyde stands out as a valuable building block, integrating three key structural motifs: a fluorinated phenyl ring, a benzaldehyde group, and a pyridine moiety. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the benzaldehyde offers a versatile handle for further chemical elaboration. The pyridine ring is a common feature in many biologically active compounds. The primary synthetic challenge lies in the efficient construction of the carbon-carbon bond between the electron-deficient pyridine ring and the substituted benzaldehyde. This guide provides a comparative analysis of the three principal palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura, Stille, and Negishi couplings. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the optimal synthetic route for their specific applications.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule is at the C-C bond between the benzaldehyde and pyridine rings. This approach simplifies the synthesis into the coupling of two key fragments: a 2-halo-5-fluorobenzaldehyde and a pyridine-4-yl organometallic reagent. The choice of the metal (Boron, Tin, or Zinc) on the pyridine fragment dictates the specific cross-coupling methodology to be employed.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The successful synthesis of the target molecule is contingent upon the efficient preparation of the key starting materials.
Synthesis of 2-Bromo-5-fluorobenzaldehyde
A common and effective method for the synthesis of 2-bromo-5-fluorobenzaldehyde is the oxidation of the corresponding benzyl alcohol. This precursor can be prepared from commercially available starting materials.
Experimental Protocol: Oxidation of (2-Bromo-5-fluoro-phenyl)methanol
To a solution of (2-bromo-5-fluoro-phenyl)methanol (0.852 g, 4.156 mmol) in dichloromethane (15 mL), manganese dioxide (MnO₂, 4.254 g, 41.56 mmol, 10 eq.) is added.[1] The resulting suspension is stirred vigorously at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solid MnO₂ is removed by filtration through a pad of Celite, and the filter cake is washed with additional dichloromethane. The combined filtrate is concentrated under reduced pressure to afford 2-bromo-5-fluorobenzaldehyde, typically as a solid or oil with a high yield (e.g., 92%).[1]
Synthesis of Pyridine-4-yl Organometallic Reagents
a) Pyridin-4-ylboronic Acid (for Suzuki Coupling)
This reagent can be prepared from 4-bromopyridine via a lithium-halogen exchange followed by borylation.
Experimental Protocol:
Under an inert argon atmosphere, a solution of 4-bromopyridine (1.5 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) is cooled to -78 °C.[2] n-Butyllithium (2.2 M in hexanes, 5 mL, 11 mmol) is added dropwise, and the mixture is stirred for 1 hour at -78 °C. Trimethyl borate (4 mL) is then added, and the reaction is maintained at -78 °C for another hour before being allowed to warm to room temperature and stirred overnight.[2] The reaction is quenched by the careful addition of 2 M hydrochloric acid. Recrystallization from hexane affords pyridine-4-boronic acid hydrochloride.[2]
b) Tributyl(pyridin-4-yl)stannane (for Stille Coupling)
This organotin reagent can also be synthesized from 4-bromopyridine.
Experimental Protocol:
A solution of 4-bromopyridine in anhydrous diethyl ether is cooled to -60 °C under a nitrogen atmosphere. A solution of n-butyllithium is added dropwise, maintaining the temperature below -58 °C. After stirring for 15 minutes, tributyltin chloride is added, and the reaction is allowed to warm to room temperature.[3] The reaction mixture is filtered to remove lithium chloride, and the filtrate is concentrated to yield the product.[3]
Comparative Analysis of Synthetic Routes
Method 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, favored for the low toxicity and stability of its boronic acid reagents.[4]
Mechanistic Overview
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center (which requires activation by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
In a reaction vessel, 2-bromo-5-fluorobenzaldehyde (1.0 eq.), pyridin-4-ylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.) are combined. A palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), is added.[5] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of dioxane and water, is added.[5][6] The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Method 2: The Stille Coupling
The Stille coupling offers the advantage of often milder reaction conditions and tolerance for a wide array of functional groups.[7] However, its application is hampered by the high toxicity of organotin reagents and the challenge of removing tin-containing byproducts.[8][9]
Mechanistic Overview
Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not typically require a base.[8]
Caption: Catalytic cycle of the Stille coupling.
Detailed Experimental Protocol:
To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 eq.) in a dry, degassed solvent such as DMF or toluene, tributyl(pyridin-4-yl)stannane (1.1 eq.) is added.[10] A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), is then added.[11] The mixture is degassed with an inert gas for several minutes and then heated to 80-110 °C.[10][11] The reaction is monitored for completion. Upon cooling, the reaction mixture is subjected to a specific workup to remove tin byproducts (see below). The crude product is then purified by column chromatography.
Strategies for Tin Byproduct Removal
The removal of toxic organotin byproducts is a critical step in Stille couplings.
-
Aqueous Potassium Fluoride (KF) Wash: Dilute the reaction mixture with an organic solvent and wash it several times with a 1M aqueous solution of KF.[12] The fluoride ions react with the tributyltin halides to form insoluble tributyltin fluoride, which can be removed by filtration through Celite.[12]
-
Chromatography on K₂CO₃-impregnated Silica: Anhydrous potassium carbonate (10% w/w) is mixed with silica gel to create a stationary phase that effectively removes organotin impurities during column chromatography.[13]
Caption: Workflow for tin byproduct removal.
Method 3: The Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boron and tin counterparts, often leading to higher yields and faster reaction times. However, organozinc reagents are typically moisture and air-sensitive, requiring stricter anhydrous reaction conditions.
Mechanistic Overview
The catalytic cycle is analogous to the Suzuki and Stille reactions, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.
Caption: Catalytic cycle of the Negishi coupling.
Detailed Experimental Protocol (General Procedure):
The pyridin-4-ylzinc chloride reagent is first prepared in situ or from 4-halopyridine. In a separate flask under an inert atmosphere, 2-bromo-5-fluorobenzaldehyde (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%) are dissolved in an anhydrous solvent like THF. The freshly prepared solution of pyridin-4-ylzinc chloride (1.1-1.5 eq.) is then added dropwise at room temperature or below. The reaction is stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent. The organic layer is dried, concentrated, and purified by column chromatography.
Quantitative Performance Comparison
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Typical Yield | 70-95%[5][14] | 71-94%[14] | Often >80% |
| Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd | 1-5 mol% Pd |
| Reaction Temp. | 80-110 °C | 60-110 °C[10][11] | 25-80 °C |
| Reaction Time | 2-24 h | 2-16 h[10][11] | 1-12 h |
| Reagent Toxicity | Low (Boronic acids)[15] | High (Organotins)[8][9][15] | Moderate (Organozincs are corrosive) |
| Ease of Purification | Generally straightforward | Difficult due to tin byproducts[9] | Moderate, requires anhydrous technique |
| Scalability | Well-established for large scale | Challenging due to toxicity and waste | Feasible, but requires stringent process control |
Conclusion and Recommendations
All three palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Negishi—represent viable and effective strategies for the synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde.
-
The Suzuki-Miyaura coupling is often the method of choice for laboratory-scale synthesis and early-stage drug discovery due to the low toxicity of boron reagents and the commercial availability of a wide range of boronic acids.[15] Its primary drawback can be the need for basic conditions, which may not be compatible with sensitive substrates.
-
The Stille coupling offers excellent functional group tolerance and often proceeds under mild, neutral conditions.[7] However, the high toxicity of organotin compounds and the necessity for specialized workup procedures to remove tin residues make it less attractive, particularly in a pharmaceutical development setting where metal contamination is strictly regulated.[9][15]
-
The Negishi coupling provides a highly reactive system that can lead to excellent yields under mild conditions. Its main limitation is the air and moisture sensitivity of the organozinc reagents, which necessitates the use of anhydrous techniques and may pose challenges for scalability.
For researchers prioritizing safety, ease of purification, and readily available starting materials, the Suzuki-Miyaura coupling is the recommended primary approach . For substrates that are sensitive to basic conditions or where the Suzuki coupling fails, the Stille or Negishi couplings offer powerful alternatives, provided that the necessary precautions for handling toxic and sensitive reagents are taken. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and the chemical nature of the substrates involved.
References
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Workup for Removing Tin Byproducts - Department of Chemistry: University of Rochester. Available from: [Link]
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Preparation method of 2-fluoro-5-bromobenzaldehyde - Eureka | Patsnap. Available from: [Link]
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The Stille Reaction - Chem 115 Myers. Available from: [Link]
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Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. Available from: [Link]
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An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. Available from: [Link]
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A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. Available from: [Link]
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SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC. Available from: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available from: [Link]
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Overview of the Stille Reaction | PDF - Scribd. Available from: [Link]
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Synthesis of g) 2,6-Dimethyl-4-(tributylstannyl)pyridine - PrepChem.com. Available from: [Link]
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Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 - Pro Progressio Alapítvány. Available from: [Link]
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Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture - ChemRxiv. Available from: [Link]
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The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support - ResearchGate. Available from: [Link]
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Stille Coupling - Organic Chemistry Portal. Available from: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import - Semantic Scholar. Available from: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available from: [Link]
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Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction - Bentham Science Publisher. Available from: [Link]
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Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters - Scholarship @ Claremont. Available from: [Link]
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Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling - PubMed. Available from: [Link]
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Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D | Request PDF - ResearchGate. Available from: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available from: [Link]
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Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. Available from: [Link]
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Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - Semantic Scholar. Available from: [Link]
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Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - MDPI. Available from: [Link]
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A Comparative Guide to the Biological Screening of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde Derivatives
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel small molecules with therapeutic potential remain a cornerstone of medicinal chemistry. The unique electronic properties and structural versatility of heterocyclic compounds have positioned them as privileged scaffolds in the development of new anticancer and antimicrobial agents. Among these, derivatives of pyridine, a fundamental nitrogen-containing heterocycle, have garnered significant attention due to their presence in numerous FDA-approved drugs and biologically active compounds.[1] This guide provides an in-depth comparative analysis of the biological screening of derivatives synthesized from 5-Fluoro-2-(pyridin-4-yl)benzaldehyde, a promising chemical entity that combines the advantageous pharmacological attributes of a pyridine ring, a reactive benzaldehyde moiety, and a fluorine substituent.
The rationale for focusing on this particular scaffold is threefold. First, the pyridine nucleus is a well-established pharmacophore known to interact with a variety of biological targets.[1] Second, the aldehyde functional group serves as a versatile handle for the synthesis of a diverse library of derivatives, such as Schiff bases and thiosemicarbazones, which themselves are known to possess significant biological activities.[2][3] Third, the incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[4]
This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the experimental methodologies for evaluating the anticancer and antimicrobial potential of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde derivatives, present a comparative analysis of their biological activities based on available data for structurally related compounds, and discuss the underlying structure-activity relationships.
Comparative Anticancer Activity
| Compound ID | Derivative Class | HeLa (Cervical Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | Reference |
| Comp-1 | Schiff Base (R = 4-chlorophenyl) | >100 | 45.6 | >100 | [5] |
| Comp-2 | Schiff Base (R = 4-methoxyphenyl) | >100 | 58.2 | >100 | [5] |
| Comp-3 | Schiff Base (R = 4-nitrophenyl) | 85.3 | 65.1 | 92.4 | [5] |
| Comp-4 | Schiff Base (R = 5-bromothiophene-2-yl) | 72.1 | 23.8 | 88.5 | [5] |
| Comp-5 | Schiff Base (R = biphenyl-4-yl) | 68.4 | 13.4 | 75.9 | [5] |
| 5-Fluorouracil (Standard) | Antimetabolite | 15.2 | 18.5 | 20.1 | [5] |
Note: The data presented is for Schiff base derivatives of 5-[2-(4-Fluorophenyl) pyridin-3-yl]-1, 3, 4-thiadiazol-2-amine, a structurally related compound. The 'R' group refers to the substituent on the aldehyde used to form the Schiff base.
From this comparative data, it is evident that the nature of the substituent introduced via the Schiff base formation significantly influences the cytotoxic activity. Notably, derivatives containing a 5-bromothiophene (Comp-4) and a biphenyl moiety (Comp-5) exhibited the most promising activity against the HepG2 liver cancer cell line, with IC50 values of 23.8 µM and 13.4 µM, respectively.[5] Although these values are higher than that of the standard drug 5-Fluorouracil, they represent a significant biological effect and provide a strong rationale for further optimization of this chemical scaffold. The enhanced activity of these derivatives may be attributed to increased lipophilicity and potential for additional binding interactions within the target protein.
Comparative Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Pyridine derivatives and their corresponding thiosemicarbazones have been extensively investigated for their antibacterial and antifungal properties.[2][6] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
The following table presents a summary of the MIC values for a series of thiosemicarbazone derivatives of a substituted benzaldehyde, which can serve as representative data for the potential antimicrobial activity of derivatives of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde.
| Compound ID | Derivative Class | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| TSC-1 | Thiosemicarbazone (R = H) | 62.5 | 31.25 | 125 | 250 | 62.5 | [6] |
| TSC-2 | Thiosemicarbazone (R = 4-Cl) | 31.25 | 15.62 | 62.5 | 125 | 31.25 | [6] |
| TSC-3 | Thiosemicarbazone (R = 4-NO2) | 15.62 | 7.81 | 31.25 | 62.5 | 15.62 | [6] |
| Ciprofloxacin (Standard) | Antibiotic | 0.5 | 0.25 | 0.06 | 0.25 | NA | [6] |
| Fluconazole (Standard) | Antifungal | NA | NA | NA | NA | 8 | [6] |
Note: The data presented is for thiosemicarbazone derivatives of a substituted benzaldehyde, serving as a proxy for the target compounds. 'R' denotes the substituent on the phenyl ring of the benzaldehyde.
The comparative data indicates that the thiosemicarbazone derivatives exhibit moderate to good antimicrobial activity, particularly against Gram-positive bacteria (S. aureus and B. subtilis) and the fungal pathogen C. albicans. The introduction of electron-withdrawing groups, such as a nitro group (TSC-3), appears to enhance the antimicrobial potency.[6] This structure-activity relationship suggests that modulating the electronic properties of the aromatic ring system can be a key strategy in optimizing the antimicrobial efficacy of these compounds. While the activity is not as potent as the standard antibiotics, these findings underscore the potential of this class of compounds as a starting point for the development of new antimicrobial agents.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the biological screening data, it is imperative to follow standardized and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the MTT cytotoxicity assay and the broth microdilution MIC assay.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines (e.g., HeLa, HepG2, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO (stock solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic drug like 5-Fluorouracil).
-
Incubate the plate for another 48 or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This quantitative assay involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.
Materials:
-
96-well round-bottom microplates
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Multichannel pipette
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an agar plate, pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL for bacteria. This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.10) or a nephelometer.
-
Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microplate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100 times the highest desired test concentration.
-
Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Caption: Workflow for the broth microdilution MIC assay.
Potential Mechanisms of Action and Structure-Activity Relationship
The biological activity of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde derivatives is intrinsically linked to their chemical structure. The aldehyde group provides a key point for derivatization, with Schiff bases and thiosemicarbazones being common and biologically active modifications.
The anticancer activity of such compounds can be attributed to several mechanisms. Pyridine-containing compounds have been reported to act as inhibitors of various kinases, such as VEGFR-2, which are crucial for tumor angiogenesis and growth.[6] The formation of Schiff bases can introduce planar aromatic systems that may intercalate with DNA, leading to cell cycle arrest and apoptosis.
For antimicrobial activity, thiosemicarbazones are known to chelate essential metal ions required for microbial enzyme function. The lipophilicity of the derivatives, influenced by the substituents on the aromatic rings, plays a crucial role in their ability to penetrate microbial cell walls. As observed in the comparative data, electron-withdrawing groups can enhance antimicrobial activity, likely by modulating the electronic properties of the molecule and its ability to interact with microbial targets.
The fluorine atom at the 5-position of the benzaldehyde ring is expected to have a significant impact on the biological profile. Its high electronegativity can alter the acidity of nearby protons and influence hydrogen bonding interactions with target enzymes. Furthermore, the C-F bond is metabolically stable, which can prevent oxidative degradation of the molecule and prolong its therapeutic effect.
Caption: Structure-Activity Relationship (SAR) concept for 5-Fluoro-2-(pyridin-4-yl)benzaldehyde derivatives.
Conclusion
This guide has provided a comprehensive framework for the biological screening of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde derivatives. While direct experimental data on a complete series of these specific compounds is limited, by analyzing structurally related analogues, we can infer their significant potential as both anticancer and antimicrobial agents. The detailed experimental protocols for the MTT and MIC assays offer a robust foundation for conducting these evaluations with high scientific rigor. The discussion on structure-activity relationships highlights key structural features that can be modulated to optimize the biological activity of this promising class of compounds. Further synthesis and screening of a dedicated library of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde derivatives are warranted to fully elucidate their therapeutic potential and to identify lead candidates for future drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
